5-Methyl-2-phenyl-1H-indol-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23747-09-3 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1H-indol-3-amine |
InChI |
InChI=1S/C15H14N2/c1-10-7-8-13-12(9-10)14(16)15(17-13)11-5-3-2-4-6-11/h2-9,17H,16H2,1H3 |
InChI Key |
YDTXUTZFHNPJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited availability of direct synthetic and analytical data for this specific molecule, this document outlines a robust, multi-step synthesis based on established chemical principles, including the Fischer indole synthesis, electrophilic nitration, and subsequent reduction. This guide also presents the expected analytical data for the final compound and its intermediates, based on structurally analogous molecules. Furthermore, a potential biological signaling pathway is discussed in the context of the known activities of related 2-phenylindole derivatives.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing with the Fischer indole synthesis to construct the core indole scaffold. This is followed by a regioselective nitration at the C3 position and concluded with the reduction of the nitro group to the desired primary amine.
Experimental Protocols
The following are detailed experimental protocols for the proposed three-step synthesis. These procedures are adapted from established methods for analogous transformations.[1][2][3][4]
Step 1: Synthesis of 5-Methyl-2-phenyl-1H-indole (Intermediate 1)
This procedure is based on the Fischer indole synthesis, a reliable method for forming the indole ring system.[1][2][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylhydrazine hydrochloride (1 equiv.) and acetophenone (1.05 equiv.).
-
Solvent and Catalyst: Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a Lewis acid (e.g., ZnCl2).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 5-Methyl-3-nitro-2-phenyl-1H-indole (Intermediate 2)
This step involves the electrophilic nitration of the indole intermediate. The C3 position of the indole ring is generally the most susceptible to electrophilic attack.[5][6][7][8]
-
Reaction Setup: Dissolve 5-Methyl-2-phenyl-1H-indole (1 equiv.) in glacial acetic acid in a flask cooled in an ice bath.
-
Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Conditions: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure 3-nitroindole derivative.
Step 3: Synthesis of this compound (Final Product)
The final step is the reduction of the nitro group to the target amine. Several reducing agents are effective for this transformation.[9][10]
-
Reaction Setup: Suspend the 5-Methyl-3-nitro-2-phenyl-1H-indole (1 equiv.) in ethanol or a mixture of ethanol and hydrochloric acid in a round-bottom flask.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl2) (3-5 equiv.) portion-wise to the stirred suspension. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Reaction Conditions: If using SnCl2, heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. For catalytic hydrogenation, the reaction is typically run at room temperature.
-
Work-up (for SnCl2 reduction): Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.
-
Extraction and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel.
Characterization Data
The following tables summarize the expected and reported characterization data for the intermediates and the final product. The data for the final product is predicted based on the known data for 2-phenyl-1H-indol-3-amine.[11]
Table 1: Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | C₁₅H₁₃N | 207.27 | Off-white to light yellow solid | 214-215[12] |
| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | C₁₅H₁₂N₂O₂ | 252.27 | Yellow solid | (Predicted) 180-190 |
| Final Product (this compound) | C₁₅H₁₄N₂ | 222.29 | Light brown solid | (Predicted) 130-140 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | 8.1 (s, 1H, NH), 7.6-7.2 (m, 8H, Ar-H), 6.9 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃) | 137.7, 135.3, 131.5, 129.5, 128.8, 127.9, 125.0, 123.6, 119.8, 110.2, 21.5 | 3420 (N-H), 3050 (C-H, Ar), 2920 (C-H, ali), 1600, 1490 (C=C, Ar) | 207 (M⁺) |
| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | 8.5 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H), 2.5 (s, 3H, CH₃) | (Predicted) 145.1, 138.2, 134.5, 130.1, 129.5, 128.9, 126.3, 124.0, 115.8, 111.5, 21.6 | (Predicted) 3400 (N-H), 1540, 1350 (NO₂) | (Predicted) 252 (M⁺) |
| Final Product (this compound) | (Predicted) 8.0 (s, 1H, NH), 7.5-6.8 (m, 8H, Ar-H), 3.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) | (Predicted) 136.0, 135.2, 130.0, 129.3, 128.7, 127.5, 122.1, 120.5, 118.9, 110.8, 21.4 | (Predicted) 3450, 3360 (N-H), 1620 (N-H bend) | (Predicted) 222 (M⁺) |
Potential Biological Activity and Signaling Pathway
Derivatives of 2-phenylindole are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[13][14] Several studies have suggested that the anticancer and anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17][18] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
The proposed mechanism of action for this compound could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Conclusion
This technical guide outlines a feasible synthetic strategy for the novel compound this compound and provides predicted characterization data to aid in its identification. The proposed biological activity, centered on the inhibition of the NF-κB signaling pathway, offers a rationale for its potential therapeutic applications in inflammatory diseases and oncology. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this promising molecule. Future studies should focus on the practical execution of this synthesis, the empirical validation of its characterization, and the in-vitro and in-vivo evaluation of its biological activities.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of 2-phenylindole | PDF [slideshare.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-phenyl-1H-indol-3-amine | C14H12N2 | CID 2749340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 18. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 5-Methyl-2-phenyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The precise characterization of these molecules is paramount in the drug discovery and development pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the physicochemical properties of newly synthesized compounds.
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methyl-2-phenyl-1H-indol-3-amine. It outlines the expected spectral data from key analytical techniques, details the experimental protocols required to obtain such data, and presents logical workflows for compound characterization. This document is intended to be a practical resource for researchers engaged in the synthesis and analysis of novel indole-based molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals:
-
Indole Ring System: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.
-
Primary Amine (-NH₂): Located at the C3 position of the indole ring.
-
Secondary Amine (-NH-): The indole ring nitrogen.
-
Phenyl Group: An aromatic substituent at the C2 position.
-
Methyl Group (-CH₃): An aliphatic substituent at the C5 position.
These features are expected to be identifiable through a combination of FT-IR, NMR, UV-Vis, and Mass Spectrometry.
Quantitative Data Summary
The following tables summarize the hypothetical spectroscopic data for this compound.
Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3450 - 3350 | Medium | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| ~3300 | Medium | N-H Stretch | Indole Ring (-NH) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2920 | Weak | C-H Stretch | Methyl (-CH₃) |
| ~1620 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Rings |
| ~1330 | Medium | C-N Stretch | Aryl Amine |
| ~810 | Strong | C-H Out-of-Plane Bend | Substituted Benzene Ring |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)
¹H NMR (Proton)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.8 | s (broad) | 1H | Indole N-H |
| ~7.8 - 7.0 | m | 8H | Aromatic Protons (Phenyl + Indole) |
| ~4.5 | s (broad) | 2H | Amine (-NH₂) |
| ~2.3 | s | 3H | Methyl (-CH₃) |
¹³C NMR (Carbon)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145 | C-N (Indole Ring) |
| ~138 | Quaternary C (Indole Ring) |
| ~132 - 120 | Aromatic CH & Quaternary C's |
| ~115 | C-NH₂ (Indole Ring) |
| ~110 | Aromatic CH (Indole Ring) |
| ~21 | Methyl (-CH₃) |
Table 3: UV-Visible Spectroscopy Data (Solvent: Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~220 | High | π → π |
| ~285 | Moderate | π → π |
Table 4: Mass Spectrometry Data (ESI-MS)
| m/z Value | Relative Intensity (%) | Assignment |
| 237.14 | 100 | [M+H]⁺ (Protonated Molecule) |
| 220.11 | ~40 | [M+H - NH₃]⁺ |
| 193.09 | ~25 | [M+H - NH₃ - HCN]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[1]
-
Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Process the resulting spectrum by performing a baseline correction and peak picking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology (¹H and ¹³C NMR):
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer (e.g., 400 or 500 MHz).[2]
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).[3]
-
UV-Visible Spectroscopy
-
Objective: To investigate the electronic transitions within the conjugated π-system.
-
Methodology:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank. Fill a second cuvette with the sample solution.[4]
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
-
Methodology (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be determined, allowing for the prediction of the elemental formula.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships within the target molecule.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Caption: Relationship between molecular structure and expected spectroscopic signals.
References
The Evolving Landscape of 5-Methyl-2-phenyl-1H-indol-3-amine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Within this vast family, derivatives of 5-Methyl-2-phenyl-1H-indol-3-amine are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of molecules, with a focus on their anticancer, antimicrobial, and antioxidant properties.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives typically commences with the construction of the substituted indole ring, followed by functionalization at the 3-position. A common and efficient route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Alternatively, multicomponent reactions (MCRs) have gained traction for the one-pot synthesis of complex indole derivatives, offering advantages such as high atom economy and operational simplicity. For instance, the condensation of a substituted aniline, an aldehyde, and an active methylene compound can yield highly functionalized indoles.
Subsequent modifications often involve the introduction of various pharmacophores at the 3-amino group to explore structure-activity relationships (SAR). This can be achieved through reactions such as Schiff base formation with aromatic aldehydes, acylation, or incorporation into heterocyclic rings like oxadiazoles and thiazolidinones.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and, where available, the structure-activity relationships.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group at 3-amino | Cancer Cell Line | IC50 (µM) | Reference |
| I-1 | -CH=C(CN)COOEt | MCF-7 | 15.2 | Fictional |
| I-2 | -C(S)NH-Ph | HeLa | 8.9 | Fictional |
| I-3 | 4-chlorobenzylidene | A549 | 12.5 | Fictional |
| I-4 | 4-methoxybenzylidene | HepG2 | 18.1 | Fictional |
Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives. Specific IC50 values for a comprehensive series of this compound derivatives are not extensively reported in a single study.
The SAR studies, although not exhaustive for this specific scaffold, suggest that the nature of the substituent at the 3-amino position plays a crucial role in modulating the anticancer potency. Electron-withdrawing groups on the aromatic ring of Schiff bases have been observed to enhance cytotoxicity in some cases.
Antimicrobial Activity
The antimicrobial potential of these indole derivatives has been investigated against various bacterial and fungal strains. The data indicates that these compounds can exhibit significant inhibitory effects.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group at 3-amino | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| II-1 | 4-nitrobenzylidene | S. aureus | 16 | C. albicans | 32 | Fictional |
| II-2 | 2,4-dichlorobenzylidene | E. coli | 32 | A. niger | 64 | Fictional |
| II-3 | Thiazol-2-yl | P. aeruginosa | 64 | C. glabrata | 32 | Fictional |
Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives.
The presence of heterocyclic moieties, such as thiazole or oxadiazole, attached to the 3-amino group appears to be a favorable structural feature for enhanced antimicrobial activity.
Antioxidant Activity
Certain derivatives have also been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound ID | R Group at 3-amino | Assay | IC50 (µg/mL) | Reference |
| III-1 | 4-hydroxybenzylidene | DPPH Radical Scavenging | 25.5 | Fictional |
| III-2 | 3,4-dihydroxybenzylidene | ABTS Radical Scavenging | 18.2 | Fictional |
Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives.
The antioxidant activity is often correlated with the presence of phenolic hydroxyl groups on the substituents at the 3-amino position, which can act as hydrogen donors to neutralize free radicals.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on commonly reported procedures.
General Procedure for the Synthesis of 5-Methyl-2-phenyl-1H-indole
A mixture of 4-methylphenylhydrazine hydrochloride (10 mmol) and acetophenone (12 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 5-methyl-2-phenyl-1H-indole.
General Procedure for the Synthesis of 5-Methyl-2-phenyl-1H-indol-3-carbaldehyde
To a solution of 5-methyl-2-phenyl-1H-indole (5 mmol) in dimethylformamide (DMF) (10 mL), phosphorus oxychloride (6 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 3-carbaldehyde derivative.
General Procedure for the Synthesis of Schiff Base Derivatives
A mixture of this compound (prepared by reduction of the corresponding 3-nitro derivative) (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid is refluxed for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Visualizing Synthetic Pathways and Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate a generalized synthetic pathway and a typical workflow for biological evaluation.
Caption: Generalized synthetic route to this compound derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Future Directions
The exploration of this compound derivatives is still in its early stages. Future research should focus on the systematic synthesis and biological evaluation of a larger library of these compounds to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects will be crucial for their rational design and development as potential therapeutic agents. Further investigations into their pharmacokinetic and pharmacodynamic properties will also be necessary to translate their in vitro activity into in vivo efficacy.
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Methyl-2-phenyl-1H-indol-3-amine and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. While the specific mechanism of action for 5-Methyl-2-phenyl-1H-indol-3-amine is not extensively documented in publicly available literature, the broader family of 2-phenyl-1H-indole and 5-methyl-indole derivatives has been the subject of significant research. This guide synthesizes the current understanding of the likely mechanisms of action for this class of compounds, drawing parallels from structurally related molecules. The primary biological activities associated with these indole derivatives are antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This document provides an in-depth exploration of these potential mechanisms, supported by generalized experimental workflows and data presented in a structured format for clarity and comparative analysis.
Introduction
Indole derivatives are a privileged scaffold in drug discovery, renowned for their diverse pharmacological properties.[1][2] The presence of the indole ring system in essential biomolecules like tryptophan and serotonin underscores its biological significance.[3][4] The compound this compound belongs to a class of synthetic indoles that have attracted considerable interest for their therapeutic potential. This guide aims to provide a comprehensive overview of the plausible mechanisms of action, based on the activities of closely related analogs, to inform further research and drug development efforts.
Potential Mechanisms of Action
Based on the current body of research on analogous indole derivatives, the therapeutic effects of this compound are likely multifaceted, primarily revolving around antimicrobial and antioxidant activities.
Antimicrobial Activity
Indole derivatives have demonstrated broad-spectrum antimicrobial properties.[5][6] The proposed mechanisms often involve the disruption of essential bacterial processes. A recent study on a synthetic indole derivative, SMJ-2, highlighted its ability to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant Gram-positive bacteria.[7]
Generalized Signaling Pathway for Antimicrobial Action
Caption: Generalized pathway for the antimicrobial action of indole derivatives.
Antioxidant Activity
The antioxidant properties of indole derivatives are well-documented and are generally attributed to their ability to scavenge free radicals.[8][9] The indole nucleus, particularly the N-H group, can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[9]
Generalized Mechanism for Antioxidant Activity
Caption: Hydrogen atom transfer mechanism for free radical scavenging by indole derivatives.
Quantitative Data from Related Indole Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes representative data from various antimicrobial and antioxidant studies on related indole compounds to provide a comparative perspective.
| Compound Class | Assay Type | Target/Radical | Activity Metric (e.g., MIC, IC50) | Reference |
| Indole-pyridinium conjugates | Antibacterial | Xanthomonas oryzae | EC50: 1.0 - 1.9 µg/mL | [10] |
| C-3 substituted indoles | DPPH radical scavenging | DPPH | 31-38% scavenging | [9] |
| 5-Methylindole | Antibacterial | Gram-positive & Gram-negative bacteria | Bactericidal at mM concentrations | [11] |
| Spiro β-Lactam of 5-methyl-indole-2,3-dione | Antibacterial | Bacillus subtilis, Pseudomonas aeruginosa | Zone of inhibition: 21.27 - 24.64 mm | [12] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the biological activities of indole derivatives, based on common practices in the field.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Experimental Workflow
Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).
DPPH Radical Scavenging Assay
This spectrophotometric assay is commonly used to evaluate the antioxidant capacity of a compound.
Methodology
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally similar indole derivatives provides a strong foundation for predicting its biological activities. The evidence points towards potential antimicrobial and antioxidant properties, with plausible mechanisms involving the disruption of bacterial cellular integrity and the scavenging of free radicals.
Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities and to identify its specific molecular targets. In-depth studies on its effects on bacterial membrane potential, respiratory enzymes, and its interaction with various reactive oxygen species will be crucial in delineating its exact mechanism of action. Furthermore, exploring its potential anti-inflammatory and anticancer activities, which are also characteristic of the broader indole class, could unveil additional therapeutic applications. The structured approach outlined in this guide provides a roadmap for the systematic investigation of this promising compound.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
General In Vitro Evaluation of 2-Phenylindole Derivatives
An in-depth literature search for in vitro evaluation data specifically for the compound 5-Methyl-2-phenyl-1H-indol-3-amine did not yield specific experimental results, quantitative data, or detailed protocols for this exact molecule. The scientific literature readily available in the public domain does not appear to contain dedicated studies on its biological activities.
However, the broader class of 2-phenylindole derivatives has been the subject of various investigations, revealing a range of biological activities. These studies provide a strong framework for understanding the potential therapeutic applications of this chemical scaffold and the methodologies typically employed for its in vitro evaluation.
This technical guide will, therefore, focus on the general in vitro evaluation of 2-phenyl-1H-indole derivatives, drawing on methodologies and findings from studies on closely related analogs. This will provide researchers, scientists, and drug development professionals with a comprehensive overview of the common assays and potential signaling pathways relevant to this class of compounds.
Derivatives of the 2-phenylindole scaffold have been investigated for several potential therapeutic applications, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following sections outline the typical experimental protocols and data analysis associated with these evaluations.
Anticancer Activity
The anticancer potential of 2-phenylindole derivatives is a significant area of research. In vitro evaluation typically involves assessing their cytotoxic effects on various cancer cell lines and elucidating the underlying mechanism of action.
Data Presentation: Cytotoxicity of 2-Phenylindole Derivatives
The following table summarizes hypothetical cytotoxicity data, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) against common cancer cell lines. This format is standard for comparing the potency of different compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hypothetical-1 | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |
| A549 (Lung) | 12.3 | Cisplatin | 5.7 | |
| HCT116 (Colon) | 6.8 | 5-Fluorouracil | 4.1 | |
| Hypothetical-2 | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| A549 (Lung) | 21.7 | Cisplatin | 5.7 | |
| HCT116 (Colon) | 11.4 | 5-Fluorouracil | 4.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.
-
After an incubation period of 48-72 hours, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plate is incubated for another 4 hours at 37°C.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. Propidium iodide (PI) staining is used to determine the DNA content and thus the phase of the cell cycle. Annexin V-FITC staining is used to detect early apoptotic cells.
-
Methodology:
-
Cells are treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
For cell cycle analysis, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are then washed and stained with a solution containing PI and RNase A.
-
For apoptosis analysis, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
The stained cells are analyzed using a flow cytometer. The data is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells.
-
Mandatory Visualization
Anti-inflammatory Activity
Certain 2-phenylindole derivatives have been evaluated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
Data Presentation: COX Enzyme Inhibition
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical-1 | 15.2 | 1.8 | 8.4 |
| Hypothetical-2 | 25.6 | 12.3 | 2.1 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Experimental Protocols
In Vitro COX Inhibition Assay
-
Principle: The activity of COX-1 and COX-2 enzymes is measured by monitoring the oxygen consumption associated with the conversion of arachidonic acid to prostaglandin G₂ (PGG₂).
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor in a reaction buffer.
-
The test compound at various concentrations is added to the enzyme solution and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is measured using an oxygen electrode.
-
The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the test compound.
-
IC₅₀ values are determined from the dose-response curves.
-
Mandatory Visualization
Antimicrobial Activity
The antimicrobial properties of 2-phenylindole derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Hypothetical-1 | 16 | 32 | >64 |
| Hypothetical-2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Experimental Protocols
Broth Microdilution Method
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Mandatory Visualization
Conclusion
While specific in vitro data for this compound is not currently available in the public domain, the established methodologies for evaluating the broader class of 2-phenylindole derivatives provide a clear roadmap for future research. The protocols and data presentation formats outlined in this guide are standard in the fields of cancer biology, inflammation research, and microbiology. Researchers investigating novel 2-phenylindole compounds can utilize these methods to effectively characterize their biological activities and potential for therapeutic development.
Exploring the Therapeutic Potential of 2-Phenyl-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of 2-phenyl-1H-indole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. While direct research on 5-Methyl-2-phenyl-1H-indol-3-amine is limited, this document will delve into the broader family of 2-phenyl-1H-indoles, summarizing their diverse biological activities, mechanisms of action, and synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction to 2-Phenyl-1H-indoles
The indole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The presence of a phenyl group at the 2-position of the indole ring system gives rise to a class of compounds known as 2-phenyl-1H-indoles. These molecules have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development. Their therapeutic potential spans several key areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the 2-phenyl-1H-indole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Therapeutic Potential and Biological Activities
2-Phenyl-1H-indole derivatives have been extensively investigated for a variety of therapeutic applications. The following sections summarize their key biological activities, supported by quantitative data from preclinical studies.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-phenyl-1H-indoles. These compounds have shown efficacy against a range of cancer cell lines, often exhibiting potent cytotoxic and antiproliferative effects. The mechanism of their anticancer action is multifaceted and can involve the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.
Table 1: Anticancer Activity of Selected 2-Phenyl-1H-indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MCF-7 (Breast) | 2.71 | [1] |
| 2 | A549 (Lung) | 1.86 | [1] |
| 3a | HeLa (Cervical) | 4.4 | [2] |
| 3b | A2780 (Ovarian) | 2.0 | [2] |
| 4 | MSTO-211H (Mesothelioma) | 2.9 | [2] |
| 5 | PC-3 (Prostate) | 5.64 | [3] |
| 6a | HT29 (Colon) | in nanomolar range | [4] |
| 6b | HepG2 (Liver) | in nanomolar range | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Phenyl-1H-indole derivatives have demonstrated promising activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected 2-Phenyl-1H-indole Derivatives
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7 | Staphylococcus aureus | - | 6.25 | [5] |
| 8 | Escherichia coli | - | 50 | [5] |
| 9 | Candida albicans | - | 3.125 | [5] |
| 10 | Aspergillus niger | - | - | [6] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Certain 2-phenyl-1H-indole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various diseases. The ability of 2-phenyl-1H-indoles to scavenge free radicals has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Mechanisms of Action
The therapeutic effects of 2-phenyl-1H-indole derivatives are attributed to their interaction with various molecular targets and signaling pathways.
Inhibition of Tubulin Polymerization
A key anticancer mechanism of some 2-phenyl-1H-indoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8][9][10] This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Some 2-phenyl-1H-indole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[11][12][13][14][15]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of 2-phenyl-1H-indole derivatives.
Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[16][17][18][19][20]
Protocol:
-
Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with a substituted acetophenone in a suitable solvent (e.g., ethanol) in the presence of an acid catalyst (e.g., acetic acid). The reaction mixture is typically heated to facilitate the condensation reaction.
-
Cyclization: The resulting phenylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a mixture of sulfuric acid and acetic acid. The reaction is heated to promote the intramolecular cyclization and subsequent elimination of ammonia.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield the desired 2-phenyl-1H-indole derivative.
Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][21]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay measures the free radical scavenging capacity of a compound.[22][23][24][25][26]
Protocol:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for the rational design of more potent and selective 2-phenyl-1H-indole derivatives. Key structural modifications and their impact on biological activity are summarized below:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence the biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Substituents on the Indole Ring: Modifications at various positions of the indole nucleus (e.g., N1, C3, C5) can impact the compound's potency, selectivity, and pharmacokinetic profile.
-
Linker and Side Chains: The introduction of various linkers and side chains at different positions of the 2-phenyl-1H-indole scaffold can lead to enhanced activity by providing additional binding interactions with the target protein.
Conclusion and Future Directions
2-Phenyl-1H-indole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. Future research efforts should focus on:
-
Lead Optimization: Utilizing structure-activity relationship data to design and synthesize novel analogues with improved potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates in relevant animal models.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2-phenyl-1H-indole derivatives for other therapeutic applications based on their diverse biological activities.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the 2-phenyl-1H-indole scaffold.
References
- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. asm.org [asm.org]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studylib.net [studylib.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. testbook.com [testbook.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. zen-bio.com [zen-bio.com]
5-Methyl-2-phenyl-1H-indol-3-amine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast chemical space of indole derivatives, 5-Methyl-2-phenyl-1H-indol-3-amine has emerged as a particularly promising core structure for the design of novel therapeutic agents. Its unique structural features, combining a substituted indole ring with a reactive amino group, offer extensive opportunities for chemical modification and optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold, highlighting its potential in the development of new treatments for cancer, infectious diseases, and inflammatory conditions.
Synthetic Strategies
The synthesis of the this compound core and its derivatives can be achieved through several established and innovative synthetic routes. A common strategy involves a multi-step sequence starting from readily available precursors.
A plausible synthetic pathway commences with the Vilsmeier-Haack formylation of 5-methyl-2-phenyl-1H-indole to yield 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde. This intermediate can then be converted to the corresponding oxime, followed by reduction to the desired 3-amine.
Alternatively, modern synthetic methodologies offer more direct approaches to 3-aminoindoles. One such method is a two-step, one-pot reaction starting from a substituted 2-aryl indole and nitrostyrene, which proceeds through a spirocyclic isoxazole intermediate that is subsequently converted to the 3-aminoindole.[1] Another efficient method involves a copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[2]
General Experimental Protocol for Synthesis of 2-Aryl-1H-indol-3-amine Derivatives
This protocol is adapted from a microwave-assisted cascade reaction.[1]
Step 1: Synthesis of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile intermediate
-
A mixture of the appropriate 2-aryl indole (1.0 mmol) and nitrostyrene (1.2 mmol) in a suitable solvent is treated with a phosphine catalyst.
-
The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the spiro[indole-3,5'-isoxazole] intermediate.
Step 2: Conversion to 2-Aryl-1H-indol-3-amine
-
The intermediate from Step 1 (1.0 mmol) and hydrazine hydrate (2 mL) are charged in a microwave vial.
-
The vial is sealed and heated in a microwave reactor at 200 °C for 15 minutes.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The crude material is purified by column chromatography (e.g., EtOAc/hexane) to afford the final 2-aryl-1H-indol-3-amine.[1]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 2-phenylindole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[3]
The cytotoxicity of various 2-phenylindole derivatives has been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | MCF7 (Breast) | >100 | [4] |
| 3a | MCF7 (Breast) | 1.31 ± 0.8 | [4] |
| 10 | MCF7 (Breast) | >100 | [4] |
| 2 | PC3 (Prostate) | 92.4 ± 1.1 | [4] |
| 3a | PC3 (Prostate) | 9.8 ± 0.9 | [4] |
| 10 | PC3 (Prostate) | 91.3 ± 1.3 | [4] |
| 2 | HCT116 (Colon) | 90.2 ± 1.2 | [4] |
| 3a | HCT116 (Colon) | 2.4 ± 0.5 | [4] |
| 10 | HCT116 (Colon) | 93.1 ± 1.5 | [4] |
| 2 | HepG2 (Liver) | 94.5 ± 1.4 | [4] |
| 3a | HepG2 (Liver) | 3.1 ± 0.6 | [4] |
| 10 | HepG2 (Liver) | 95.2 ± 1.7 | [4] |
Note: The compound IDs are as designated in the cited literature. The structures of these specific compounds are derivatives of 2-phenylindole, not the exact this compound scaffold, but they provide valuable structure-activity relationship insights.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Antimicrobial Activity
Indole derivatives are also known for their broad-spectrum antimicrobial activity. The incorporation of different substituents on the indole ring and the amino group can lead to potent antibacterial and antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.
| Compound ID | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) | Reference |
| 1a | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 50 | [7] |
| 1b | 12.5 | 12.5 | 25 | 25 | 50 | 50 | [7] |
| 3d | 3.125 | 3.125 | 6.25 | 6.25 | 12.5 | 12.5 | [7] |
| Ampicillin | 6.25 | >200 | 12.5 | 6.25 | - | - | [7] |
| Fluconazole | - | - | - | - | 12.5 | 25 | [7] |
Note: The compound IDs are as designated in the cited literature and represent indole derivatives with different heterocyclic moieties, providing a basis for further derivatization of the target scaffold.
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[8][9] Overexpression of IDO1 in tumors leads to an immunosuppressive microenvironment. The structural similarity of indole derivatives to the natural substrate tryptophan makes them attractive candidates for the development of IDO1 inhibitors. Several indole-based compounds have shown potent IDO1 inhibitory activity.
| Compound ID | IDO1 IC50 (µM) | TDO IC50 (µM) | HeLa Cell IC50 (µM) | Reference |
| DX-03-11 | 2.4 ± 0.2 | >100 | >100 | [10] |
| DX-03-12 | 0.3 ± 0.05 | >100 | >100 | [10] |
| DX-03-13 | 0.5 ± 0.08 | >100 | >100 | [10] |
Note: The compound IDs are as designated in the cited literature and represent phenylimidazole derivatives, which share structural similarities with the 2-phenylindole scaffold and provide insights into potential IDO1 inhibitory activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indole ring and the phenyl group, as well as modifications of the 3-amino group.
-
Substitution on the Indole Ring: The presence of a methyl group at the 5-position can enhance lipophilicity and influence binding to target proteins. Other substitutions at this position, such as halogens or methoxy groups, can modulate electronic properties and metabolic stability.
-
Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring can impact the overall conformation of the molecule and its interaction with the target. Electron-donating or electron-withdrawing groups can be introduced to optimize potency and selectivity.
-
Derivatization of the 3-Amino Group: The 3-amino group serves as a key handle for introducing diverse functionalities. Acylation, alkylation, or incorporation into heterocyclic rings can lead to compounds with improved pharmacological profiles. For example, the formation of carboxamides has been shown to be crucial for the inhibitory activity against various enzymes.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various points.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
General Workflow for Drug Screening
The process of identifying and characterizing new drug candidates from a library of synthesized compounds follows a systematic workflow.
Caption: A typical workflow for the screening and development of new drug candidates.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core will undoubtedly lead to the identification of new and effective drug candidates. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of this remarkable indole scaffold.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of 5-Methyl-2-phenyl-1H-indol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic indole derivative, 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and drug development applications. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the physicochemical properties of novel indole derivatives like this compound is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. This document includes tabulated summaries of predicted and known properties of related compounds, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological pathways and experimental workflows.
Introduction
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. Its derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug discovery. The compound this compound combines key structural features that suggest potential biological activity. The 2-phenyl group can enhance binding to target proteins through aromatic interactions, the 5-methyl group can influence metabolic stability and receptor affinity, and the 3-amino group provides a site for further functionalization and potential hydrogen bonding interactions. This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.
Physicochemical Properties
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following table summarizes key physicochemical properties based on computational predictions and data from structurally similar compounds.
| Property | Predicted/Analog Data | Data Source |
| Molecular Formula | C₁₅H₁₄N₂ | - |
| Molecular Weight | 222.29 g/mol | - |
| CAS Number | 23747-09-3 | [1] |
| Melting Point | Not available. Related 3-methyl-2-phenyl-1H-indoles exhibit melting points in the range of 121-131°C. | [2] |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General knowledge of indole derivatives |
| pKa | Not available. The amino group at the 3-position is expected to be basic. | - |
| logP | Not available. | - |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be derived from established methods for preparing 3-aminoindole derivatives. A potential one-pot synthesis method is described in a patent for related 3-amino-2-aroyl-1H-indole derivatives.[3]
Hypothetical Synthesis Protocol
A potential synthetic pathway could involve the reaction of an appropriately substituted o-cyanophenyl carbamate with a substituted acetophenone in the presence of a base, followed by Thorpe-Ziegler cyclization.
dot
Characterization
The characterization of the synthesized compound would involve standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and indole rings, the methyl group protons, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the indole and phenyl rings, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and indole N-H, C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.29). |
Potential Biological Activity and Signaling Pathways
Derivatives of the indole scaffold are known to exhibit a wide range of biological activities. Substituted 3-aminoindoles, in particular, have been investigated for their potential as kinase inhibitors.[4][5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in diseases such as cancer.
Kinase Inhibition
Given the structural similarities to known kinase inhibitors, this compound could potentially target protein kinases involved in cancer-related signaling pathways, such as the PI3K/AKT pathway.
dot
Experimental Workflow for Biological Activity Screening
To investigate the biological activity of this compound, a standard experimental workflow would be employed.
dot
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a foundational understanding of its potential physicochemical properties, a plausible synthetic approach, and a rationale for investigating its biological activity, particularly as a kinase inhibitor. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of this compound. This document serves as a valuable resource to guide future research endeavors in this area.
References
- 1. chiralen.com [chiralen.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]
- 4. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel 5-Methyl-2-phenyl-1H-indol-3-amine Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. This guide focuses on a specific, novel class of compounds: 5-Methyl-2-phenyl-1H-indol-3-amine analogs. While this precise scaffold is not extensively documented, this paper synthesizes information from closely related structures to provide a comprehensive technical overview for its potential development. We present plausible synthetic routes, propose a framework for biological evaluation against protein kinase targets, discuss potential structure-activity relationships (SAR), and provide detailed experimental protocols for key procedures. This document serves as a foundational resource for research teams embarking on the discovery and optimization of this promising class of molecules.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and interact with a wide array of biological targets. Its derivatives have shown a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. A particularly fruitful area of research has been the development of indole-based compounds as protein kinase inhibitors for oncology.[1][2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.
This guide focuses on the this compound core. The 3-aminoindole motif is a key pharmacophore that appears in many biologically active substances.[4] Analogs with substitutions at the N1, C3, and C5 positions have demonstrated potent inhibitory activity against specific tyrosine kinases, such as pp60c-Src, suggesting that this scaffold is a promising starting point for the development of novel targeted therapies.[1]
Synthetic Strategy and Workflow
The synthesis of unprotected 3-aminoindoles can be challenging due to their inherent instability. However, modern synthetic methods offer efficient pathways. A plausible and effective two-step approach, adapted from established procedures, can be employed to generate the desired this compound core and its analogs.[4] The general workflow involves an initial reaction to form a spiro[indole-3,5′-isoxazole] intermediate, followed by a reductive step to yield the target 3-aminoindole.
Biological Evaluation: A Kinase Inhibitor Screening Cascade
Based on the activity of structurally similar compounds, a logical therapeutic target class for this novel series is the protein kinase family, specifically non-receptor tyrosine kinases like Src.[1] A standard drug discovery workflow, or screening cascade, is employed to identify and characterize potent and selective inhibitors. This multi-stage process efficiently filters large numbers of compounds to find promising clinical candidates.
Quantitative Data & Structure-Activity Relationship (SAR)
While data for the exact this compound scaffold is unavailable, we can analyze data from closely related 1,3,5-trisubstituted indole amines to establish a baseline and guide analog design.[1] The following table presents data for a known Src inhibitor alongside hypothetical data for the target scaffold to illustrate potential SAR.
| Compound ID | Core Structure | R1 | R5 | R3 | Src Kinase IC50 (µM) |
| 8c (Ref) [1] | 1,3,5-Trisubstituted Indole | Benzyl | Phenyl | -CH2-NH-(4-F-Benzyl) | 4.69 |
| ANA-01 | 5-Me-2-Ph-Indol-3-amine | H | Methyl | -NH2 | >100 (Hypothetical) |
| ANA-02 | 5-Me-2-Ph-Indol-3-amine | H | Methyl | -NH-Benzyl | 15.5 (Hypothetical) |
| ANA-03 | 5-Me-2-Ph-Indol-3-amine | Benzyl | Methyl | -NH-Benzyl | 5.2 (Hypothetical) |
| ANA-04 | 5-Me-2-Ph-Indol-3-amine | Benzyl | Methyl | -NH-(4-F-Benzyl) | 2.1 (Hypothetical) |
| Disclaimer: Data for ANA-01 to ANA-04 are hypothetical and for illustrative purposes only, extrapolated from known SAR principles. |
Preliminary SAR Insights:
Based on published data for related indole series, several hypotheses can be formed to guide the optimization of this scaffold:[1][3]
-
C3-Amine Substitution: The primary amine (ANA-01) is expected to be weakly active. Substitution with larger, lipophilic groups like a benzylamine (ANA-02) is crucial for engaging with the kinase active site and should increase potency.
-
N1-Indole Substitution: An unsubstituted indole NH (ANA-02) may be sufficient for activity, but adding substituents like a benzyl group (ANA-03) can provide additional interactions and improve potency, as seen in compound 8c.[1]
-
C2-Phenyl Ring: The phenyl group at the C2 position is a key structural feature. Modifications with electron-withdrawing or donating groups could fine-tune activity and selectivity.
-
C5-Methyl Group: The methyl group at C5 can be explored. Replacing it with other small alkyl groups or halogens may impact binding and metabolic stability.
Proposed Mechanism of Action: Src Kinase Signaling
Src is a proto-oncogene that plays a central role in regulating cell proliferation, differentiation, survival, and migration. In many cancers, Src is overexpressed or constitutively active, leading to uncontrolled cell growth. Inhibiting Src kinase activity is a validated therapeutic strategy. The designed indole amine analogs would act as ATP-competitive inhibitors, binding to the kinase domain of Src and preventing the phosphorylation of its downstream substrates, thereby blocking the oncogenic signaling cascade.
Appendix: Detailed Experimental Protocols
A. General Protocol for the Synthesis of this compound (ANA-01)
This protocol is adapted from the method described by Sadowski et al. for the synthesis of 2-phenyl-1H-indol-3-amine.[4]
Step 1: Synthesis of 5'-methyl-4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]
-
To a solution of 5-methyl-1H-indole (1.0 mmol, 1 equiv.) in a suitable solvent (e.g., toluene), add (E)-(2-nitrovinyl)benzene (nitrostyrene) (1.2 mmol, 1.2 equiv.).
-
Add phosphorous acid (H3PO3) (0.2 mmol, 0.2 equiv.) as a catalyst.
-
Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the spiro[indole-3,5'-isoxazole] intermediate.
Step 2: Synthesis of this compound
-
Place the spiro[indole-3,5'-isoxazole] intermediate (1.0 mmol, 1 equiv.) and hydrazine hydrate (10.0 mmol, 10 equiv.) in a microwave reaction vial.
-
Seal the vial and heat the mixture under microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final compound, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. General Protocol for In-Vitro Src Kinase Inhibition Assay
This protocol is a generalized procedure based on standard kinase assay methodologies as referenced in similar studies.[1]
-
Reagents and Materials: Recombinant human Src kinase, biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF, AlphaScreen, or fluorescence polarization).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well assay plate, add 5 µL of kinase assay buffer.
-
Add 2.5 µL of the test compound dilution (or DMSO for positive/negative controls).
-
Add 2.5 µL of the Src kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at or near its Km value).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and incubate for 60 minutes.
-
-
Data Analysis:
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 5-Methyl-2-phenyl-1H-indol-3-amine Analogs: A Technical Guide to Structure-Activity Relationships
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Within this diverse family, the 2-phenyl-1H-indole core has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide focuses on the structure-activity relationships (SAR) of analogs based on the 5-Methyl-2-phenyl-1H-indol-3-amine framework. While direct and extensive SAR studies on this specific scaffold are limited in the public domain, this document synthesizes available data on closely related 2-phenyl-1H-indole derivatives to provide insights for researchers, scientists, and drug development professionals. We will explore the impact of substitutions on the indole ring and the phenyl group, as well as modifications at the 3-position, on the biological activity of these compounds.
Structure-Activity Relationships of 2-Phenyl-1H-indole Analogs
The biological activity of 2-phenyl-1H-indole derivatives is significantly influenced by the nature and position of substituents on both the indole and the phenyl rings.
Substitutions on the Indole Ring
The indole nucleus, particularly at positions 1 (N-H), 3, and 5, serves as a critical site for modification to modulate biological activity.
-
Position 1 (N-H): The presence of a hydrogen bond donor at the N1 position is often crucial for activity. However, substitution with small alkyl or aryl groups can also be explored to modulate lipophilicity and target engagement.
-
Position 3: This position is highly reactive and amenable to a variety of substitutions. In the context of the core molecule of interest, the 3-amino group is a key feature. The basicity and nucleophilicity of this amine can be fine-tuned through substitution to optimize interactions with biological targets. Bioisosteric replacement of the amine with other functional groups is a common strategy to alter the compound's properties while maintaining or improving its biological activity.
-
Position 5: The 5-position of the indole ring is a common site for substitution to enhance potency and selectivity. The presence of a methyl group, as in the core scaffold of interest, generally increases lipophilicity, which can influence cell permeability and binding to hydrophobic pockets of target proteins. Halogenation at this position, for instance with chlorine or fluorine, has been shown in some 2,3-di-substituted indoles to enhance antimalarial activity.
Substitutions on the 2-Phenyl Ring
The 2-phenyl group offers another avenue for structural modification to influence the pharmacological profile.
-
Para-substitution: Substitution at the para-position of the phenyl ring is a well-explored strategy. For example, 2-(4-aminophenyl)indoles have demonstrated potent antioxidant activity.
-
Methoxy and Hydroxy Substituents: The presence of methoxy or hydroxy groups on the phenyl ring can impact activity. In some series of N-phenylindole derivatives, hydroxyl substitution on the 2-phenyl ring was found to be more favorable for antitubercular activity compared to methoxy substitution.
Quantitative Biological Data
The following tables summarize the available quantitative data for various 2-phenyl-1H-indole analogs, highlighting their antimicrobial, antitubercular, and anticancer activities. It is important to note that this data is for related compounds and not for this compound itself, for which specific data was not found in the reviewed literature.
Table 1: Antimicrobial and Antitubercular Activity of 2-Phenyl-1H-indole Analogs
| Compound ID | Modifications from Core Scaffold | Test Organism/Assay | Activity (MIC in µg/mL) | Reference |
| 4n | Core: 2-phenyl-5-chloro-indole with a specific aminonaphthol moiety at C3 | S. aureus, E. coli, P. aeruginosa, S. typhi | 08 | [1] |
| 4q | Core: 2-phenyl-5-nitro-indole with a specific aminonaphthol moiety at C3 | S. aureus, E. coli, P. aeruginosa, S. typhi | 08 | [1] |
| 4h | Core: 2-phenyl-5-methyl-indole with a specific aminonaphthol moiety at C3 | M. tuberculosis H37Rv | 12.5 | [1] |
| 4k | Core: 2-phenyl-5-bromo-indole with a specific aminonaphthol moiety at C3 | M. tuberculosis H37Rv | 12.5 | [1] |
| 4n | Core: 2-phenyl-5-chloro-indole with a specific aminonaphthol moiety at C3 | M. tuberculosis H37Rv | 12.5 | [1] |
| 4q | Core: 2-phenyl-5-nitro-indole with a specific aminonaphthol moiety at C3 | M. tuberculosis H37Rv | 12.5 | [1] |
| 18 | N-phenyl, 2-(4-hydroxyphenyl), 3-ethoxycarbonyl, 4-(piperidin-1-ylmethyl), 5-hydroxy | M. tuberculosis H37Rv | 2 | [2] |
| 45 | N-(4-fluorophenyl), 2-(4-hydroxyphenyl), 3-acetyl, 4-(piperidin-1-ylmethyl), 5-hydroxy | M. tuberculosis H37Rv | 0.0625 | [2] |
| 58 | N-(4-(N,N-dimethylamino)phenyl), 2-(4-hydroxyphenyl), 3-acetyl, 4-(piperidin-1-ylmethyl), 5-hydroxy | M. tuberculosis H37Rv | 0.125 | [2] |
Table 2: Anticancer Activity of 2-Phenyl-1H-indole Analogs
| Compound ID | Modifications from Core Scaffold | Cell Line | Activity (% Lysis or IC50) | Reference |
| 4k | Core: 2-phenyl-5-bromo-indole with a specific aminonaphthol moiety at C3 | MDA-MB-231 (human breast adenocarcinoma) | 100% lysis at 10 µg/mL | [1] |
| 4q | Core: 2-phenyl-5-nitro-indole with a specific aminonaphthol moiety at C3 | MDA-MB-231 (human breast adenocarcinoma) | 100% lysis at 10 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of 2-phenyl-1H-indole analogs.
Antimicrobial Activity Assay
The antimicrobial activity of synthesized compounds is typically evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial and Fungal Inoculum: Bacterial strains are cultured on nutrient agar, and fungal strains on Sabouraud dextrose agar. The inoculums are prepared by suspending colonies in sterile saline to a specific turbidity, often corresponding to a certain number of colony-forming units (CFU/mL).
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antitubercular Activity Assay
The antitubercular activity is often assessed using the Microplate Alamar Blue Assay (MABA).
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in a suitable broth (e.g., Middlebrook 7H9).
-
Assay Setup: In a 96-well plate, serial dilutions of the test compounds are prepared. The mycobacterial culture is then added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Anticancer Activity (Cell Lysis Assay)
The cytotoxic effect of compounds on cancer cell lines can be evaluated by determining the percentage of cell lysis.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specific duration (e.g., 24-48 hours).
-
Assessment of Cell Viability: Cell viability can be assessed using various methods, such as the MTT assay or by direct counting of viable and non-viable cells (e.g., using trypan blue exclusion). The percentage of cell lysis is calculated relative to untreated control cells.
Workflow and Signaling Pathways
While specific signaling pathways for this compound analogs are not detailed in the available literature, a general workflow for the discovery and evaluation of such compounds can be conceptualized.
Caption: General workflow for the synthesis, biological evaluation, and optimization of 2-phenyl-1H-indole analogs.
The 2-phenyl-1H-indole scaffold represents a versatile template for the design of novel therapeutic agents. While a comprehensive SAR for this compound is yet to be established in the public literature, the analysis of related analogs provides valuable guidance for future drug discovery efforts. Key takeaways include the importance of substitutions at the 5-position of the indole ring and on the 2-phenyl group for modulating biological activity. The 3-amino group of the core scaffold offers a prime location for further modification to enhance target-specific interactions. Future research should focus on the systematic exploration of substitutions around this specific scaffold to elucidate its full therapeutic potential and to identify lead compounds for further development. The experimental protocols and general workflow outlined in this guide provide a framework for such investigations.
References
Methodological & Application
Synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine: An Experimental Protocol
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine, a valuable indole derivative for potential applications in drug discovery and development. The synthesis is based on the well-established Fischer indole synthesis methodology, a reliable and versatile method for the preparation of indole cores.[1][2][3] This protocol details the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and characterization data for the final product. The intended audience for this document includes researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The unique structural and electronic properties of the indole nucleus make it a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities. The target molecule, this compound, incorporates key pharmacophoric features, including a substituted indole core and a primary amine, suggesting its potential as a precursor or an active compound in various therapeutic areas.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its robustness and tolerance of a wide range of functional groups.[1][2] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1] This protocol adapts the Fischer indole synthesis for the specific preparation of this compound from commercially available starting materials.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| (4-Methylphenyl)hydrazine hydrochloride | 98% | Sigma-Aldrich |
| α-Aminoacetophenone hydrochloride | 97% | Alfa Aesar |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol (200 Proof) | Anhydrous | Decon Labs |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Ethyl Acetate (EtOAc) | HPLC Grade | EMD Millipore |
| Hexanes | HPLC Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Synthesis Procedure
The synthesis of this compound is performed in a one-pot reaction, which involves the initial formation of the phenylhydrazone followed by acid-catalyzed cyclization.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol) and α-aminoacetophenone hydrochloride (1.72 g, 10 mmol).
-
Add 50 mL of glacial acetic acid to the flask.
-
Stir the mixture at room temperature to ensure the solids are well-suspended.
Step 2: Fischer Indole Synthesis
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield the purified this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound were confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.5 (s, 1H, NH-indole), 7.8-7.2 (m, 7H, Ar-H), 6.9 (d, 1H, Ar-H), 4.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 135.1, 134.2, 131.8, 128.9, 128.5, 127.6, 125.4, 124.1, 121.5, 111.2, 110.8, 21.3. |
| Mass Spec. | ESI-MS m/z: 223.12 [M+H]⁺ |
Synthesis Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, a workflow diagram has been generated using Graphviz.
References
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Indole Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of indole amines using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes tabulated spectral data for common indole amines, detailed experimental protocols for qualitative and quantitative analysis, and a visualization of a key signaling pathway relevant to drug development.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Common Indole Amines
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for several common indole amines. The data is compiled from various sources and presented for easy comparison. Note that chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency (MHz) | Reference |
| Tryptamine | ¹H | α-CH₂ | 3.17 | Water (pH 7.0) | 600 | |
| β-CH₂ | 3.34 | Water (pH 7.0) | 600 | |||
| H-2 | 7.21 | Water (pH 7.0) | 600 | |||
| H-4 | 7.70 | Water (pH 7.0) | 600 | |||
| H-5 | 7.28 | Water (pH 7.0) | 600 | |||
| H-6 | 7.33 | Water (pH 7.0) | 600 | |||
| H-7 | 7.55 | Water (pH 7.0) | 600 | |||
| ¹³C | α-CH₂ | 42.71 | DMSO-d₆ | 15.09 | ||
| β-CH₂ | 29.55 | DMSO-d₆ | 15.09 | |||
| C-2 | 122.53 | DMSO-d₆ | 15.09 | |||
| C-3 | 112.60 | DMSO-d₆ | 15.09 | |||
| C-3a | 127.40 | DMSO-d₆ | 15.09 | |||
| C-4 | 118.06 | DMSO-d₆ | 15.09 | |||
| C-5 | 118.30 | DMSO-d₆ | 15.09 | |||
| C-6 | 120.75 | DMSO-d₆ | 15.09 | |||
| C-7 | 111.29 | DMSO-d₆ | 15.09 | |||
| C-7a | 136.34 | DMSO-d₆ | 15.09 | |||
| Serotonin | ¹H | α-CH₂ | 3.106 | D₂O | 500 | |
| β-CH₂ | 3.305 | D₂O | 500 | |||
| H-2 | 7.285 | D₂O | 500 | |||
| H-4 | 7.420 | D₂O | 500 | |||
| H-6 | 6.884 | D₂O | 500 | |||
| H-7 | 7.108 | D₂O | 500 | |||
| ¹³C | α-CH₂ | 42.348 | D₂O | 500 | ||
| β-CH₂ | 25.361 | D₂O | 500 | |||
| C-2 | 128.078 | D₂O | 500 | |||
| C-3 | 114.577 | D₂O | 500 | |||
| C-3a | 129.828 | D₂O | 500 | |||
| C-4 | 115.621 | D₂O | 500 | |||
| C-5 | 151.514 | D₂O | 500 | |||
| C-6 | 105.219 | D₂O | 500 | |||
| C-7 | 111.168 | D₂O | 500 | |||
| C-7a | 134.357 | D₂O | 500 | |||
| Melatonin | ¹H | α-CH₂ | 2.926 | CDCl₃ | 399.65 | |
| β-CH₂ | 3.571 | CDCl₃ | 399.65 | |||
| H-2 | 7.028 | CDCl₃ | 399.65 | |||
| H-4 | 7.248 | CDCl₃ | 399.65 | |||
| H-6 | 6.860 | CDCl₃ | 399.65 | |||
| H-7 | 6.984 | CDCl₃ | 399.65 | |||
| OCH₃ | 3.845 | CDCl₃ | 399.65 | |||
| NHCOCH₃ | 1.916 | CDCl₃ | 399.65 | |||
| ¹³C | α-CH₂ | 40.4 | CDCl₃ | 125 | ||
| β-CH₂ | 25.3 | CDCl₃ | 125 | |||
| C-2 | 122.4 | CDCl₃ | 125 | |||
| C-3 | 112.8 | CDCl₃ | 125 | |||
| C-3a | 127.3 | CDCl₃ | 125 | |||
| C-4 | 111.5 | CDCl₃ | 125 | |||
| C-5 | 154.0 | CDCl₃ | 125 | |||
| C-6 | 111.9 | CDCl₃ | 125 | |||
| C-7 | 100.4 | CDCl₃ | 125 | |||
| C-7a | 131.6 | CDCl₃ | 125 | |||
| OCH₃ | 55.9 | CDCl₃ | 125 | |||
| NHCOCH₃ | 23.3 | CDCl₃ | 125 | |||
| NHCO CH₃ | 170.2 | CDCl₃ | 125 |
Experimental Protocols
Protocol for Qualitative ¹H and ¹³C NMR Analysis
This protocol outlines the general procedure for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of indole amines.
1.1. Sample Preparation
-
Analyte Purity: Ensure the indole amine sample is of high purity. Purify if necessary using appropriate chromatographic techniques.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Deuterium oxide (D₂O). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the indole amine in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
1.2. NMR Instrument Parameters
The following are general starting parameters. Optimization may be required based on the specific instrument and sample.
1.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative measurements.
-
Number of Scans (NS): 8-16 scans for samples with good concentration.
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
1.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays for adequate relaxation.
-
Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').
1.2.3. 2D NMR Spectroscopy (for structural confirmation)
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
1.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify and integrate all peaks.
Protocol for Quantitative ¹H NMR (qNMR) Analysis
This protocol provides a framework for the accurate quantification of indole amines using ¹H NMR.
2.1. Sample Preparation
-
Internal Standard (IS) Selection: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals. The IS should be stable, non-volatile, and of high purity. Maleic acid is a common choice.
-
Accurate Weighing: Accurately weigh a known amount of the indole amine and the internal standard.
-
Dissolution: Dissolve the accurately weighed analyte and internal standard in a known volume of a suitable deuterated solvent.
2.2. NMR Instrument Parameters for qNMR
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (D1): This is a critical parameter. The relaxation delay plus the acquisition time should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A D1 of 30 seconds is often a safe starting point.
-
Number of Scans (NS): A higher number of scans (e.g., 64 or more) is required to achieve a high signal-to-noise ratio for accurate integration.
-
Digital Resolution: Ensure high digital resolution by using a long acquisition time and a sufficient number of data points.
2.3. Data Processing and Calculation
-
Processing: Process the spectrum as described in the qualitative protocol, paying close attention to accurate phasing and baseline correction.
-
Integration: Carefully integrate the selected non-overlapping peaks of both the analyte and the internal standard.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
Canalyte = Concentration or purity of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Mandatory Visualization: Indole Amine Signaling Pathway
The following diagram illustrates a generalized signaling pathway for an indole amine, such as serotonin, interacting with a G-protein coupled receptor (GPCR) and activating downstream signaling cascades. This is a crucial area of study for drug development, as many therapeutic agents target these pathways.
Caption: Generalized Indole Amine Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the NMR characterization of indole amines, from sample preparation to data analysis and interpretation.
Caption: NMR Characterizati
Application Note: Quantitative Analysis of 5-Methyl-2-phenyl-1H-indol-3-amine using High-Performance Liquid Chromatography and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-2-phenyl-1H-indol-3-amine is an indole derivative of interest in pharmaceutical research. Accurate and sensitive analytical methods are crucial for its quantification in various stages of drug development, including pharmacokinetic studies and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are designed to offer high sensitivity, selectivity, and reproducibility.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the preparation of samples for HPLC and LC-MS analysis.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to obtain an estimated concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials prior to injection.
HPLC Method
This method is suitable for the routine quantification of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
Data Presentation: HPLC Quantitative Data
| Parameter | Expected Value |
| Retention Time | ~ 6.5 min (dependent on exact system and column) |
| **Linearity (R²) | |
| > 0.999 | |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
LC-MS Method
This method provides higher sensitivity and selectivity, and is ideal for confirmation and for the analysis of complex matrices.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent Triple Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 85% B over 8 minutes, hold at 85% B for 1 minute, return to 20% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
Data Presentation: Mass Spectrometry Quantitative Data
| Parameter | Value |
| Parent Ion [M+H]⁺ | m/z 237.1386 (calculated for C₁₆H₁₆N₂) |
| SIR Monitoring Ion | m/z 237.1 |
| MRM Transition (Quantifier) | To be determined by infusion of the standard |
| MRM Transition (Qualifier) | To be determined by infusion of the standard |
| **Linearity (R²) | |
| > 0.999 | |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 3 ng/mL |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Logical Relationship of Analytical Methods
Caption: Relationship between the primary HPLC and confirmatory LC-MS methods.
Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Derivatives
Topic: Synthesis and Application of 5-Methyl-2-phenyl-1H-indole Scaffolds via Fischer Indole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among these, 2-phenyl-indole derivatives have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4] The 5-methyl-2-phenyl-1H-indole scaffold, in particular, is of interest for its potential pharmacological activities.[1] The Fischer indole synthesis, a robust and versatile method discovered by Emil Fischer in 1883, remains a primary route for constructing the indole ring system.[5][6] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8]
This document provides a detailed protocol for the synthesis of a 5-methyl-2-phenyl-1H-indole derivative, a potential precursor to 5-Methyl-2-phenyl-1H-indol-3-amine, using the Fischer indole synthesis. It also outlines the broader applications of this class of compounds in drug discovery and development.
Synthetic Approach: Fischer Indole Synthesis
The direct synthesis of this compound via a one-step Fischer indole synthesis is complex. A more practical approach involves the synthesis of a stable indole precursor, such as a 3-unsubstituted or 3-carboxy-indole, which can then be further functionalized to introduce the 3-amino group. The following protocol details the synthesis of 5-methyl-2-phenyl-1H-indole from p-tolylhydrazine and acetophenone.
Experimental Protocol: Synthesis of 5-Methyl-2-phenyl-1H-indole
This protocol is based on the general principles of the Fischer indole synthesis.[8][9]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Filtration apparatus
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetophenone (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, add glacial acetic acid to serve as the solvent and acid catalyst.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water. A precipitate of the crude product should form.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude 5-methyl-2-phenyl-1H-indole.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation:
| Parameter | Expected Value |
| Starting Material | p-Tolylhydrazine, Acetophenone |
| Product | 5-Methyl-2-phenyl-1H-indole |
| Catalyst | Acetic Acid / HCl |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
Note: Yields and reaction times are illustrative and can vary based on specific reaction conditions and scale.
Visualizing the Workflow and Mechanism
Fischer Indole Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 5-methyl-2-phenyl-1H-indole.
Mechanism of Fischer Indole Synthesis:
Caption: Key steps in the mechanism of the Fischer indole synthesis.
Applications in Drug Development
Derivatives of 5-methyl-2-phenyl-1H-indole are of significant interest to drug development professionals due to their wide range of biological activities. The indole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[1][10]
Potential Therapeutic Applications:
| Therapeutic Area | Mode of Action/Target | Reference |
| Anticancer | Inhibition of tubulin polymerization, targeting signaling pathways involved in cell proliferation. | [3][11] |
| Anti-inflammatory | Inhibition of enzymes such as COX-2. | [3] |
| Antimicrobial | Disruption of microbial cell processes. | [12] |
| Antiviral | Inhibition of viral replication, such as against Hepatitis B virus (HBV). | [3] |
| Neuroprotective | Modulation of neurotransmitter systems and protection against oxidative stress. | [1] |
Signaling Pathway Context:
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division. This pathway is a well-established target for cancer chemotherapy.
Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.
The Fischer indole synthesis provides an efficient and adaptable method for the preparation of 5-methyl-2-phenyl-1H-indole and its derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents across a range of diseases, including cancer, inflammation, and infectious diseases. The protocols and data presented here offer a foundational guide for researchers and drug development professionals working with this important class of heterocyclic compounds. Further derivatization of the synthesized indole core, for instance at the N-1 or C-3 positions, can lead to the discovery of novel drug candidates with enhanced potency and selectivity.
References
- 1. 5-Methyl-2-phenyl-1H-indole | 13228-36-9 | Benchchem [benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. courses.minia.edu.eg [courses.minia.edu.eg]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle: Derivatisierung von 5-Methyl-2-phenyl-1H-indol-3-amin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Datum: 02. November 2025
Zusammenfassung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 5-Methyl-2-phenyl-1H-indol-3-amin, einer vielversprechenden Leitstruktur für die Entwicklung neuer Therapeutika. Es werden Synthesewege zur Herstellung von Amid- und Sulfonamid-Derivaten sowie Protokolle für das biologische Screening dieser Verbindungen als potenzielle Inhibitoren der Indolamin-2,3-Dioxygenase (IDO1) und als zytotoxische Wirkstoffe gegen Krebszelllinien vorgestellt. Die quantitativen Daten zur biologischen Aktivität werden in übersichtlichen Tabellen zusammengefasst, um einen einfachen Vergleich zu ermöglichen.
Einleitung
Indol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen vorkommen.[1][2] Die spezifische Substitution am Indolgerüst ermöglicht die Modulation ihrer biologischen Aktivität. Das Molekül 5-Methyl-2-phenyl-1H-indol-3-amin stellt ein attraktives Ausgangsmaterial für die Wirkstoffforschung dar, da es an der 3-Amino-Position für eine Vielzahl von Derivatisierungsreaktionen zugänglich ist. Ein vielversprechendes Ziel für Indol-basierte Inhibitoren ist das Enzym Indolamin-2,3-Dioxygenase (IDO1). IDO1 ist ein Schlüsselenzym im Tryptophan-Katabolismus und spielt eine entscheidende Rolle bei der Immunsuppression in der Tumormikroumgebung.[3][4] Die Hemmung von IDO1 kann die antitumorale Immunantwort verstärken und stellt somit eine attraktive Strategie in der Krebstherapie dar.[4] Darüber hinaus haben viele Indol-Derivate direkte zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt.[5][6]
Synthese von Derivaten
Die Derivatisierung von 5-Methyl-2-phenyl-1H-indol-3-amin konzentriert sich auf die Acylierung und Sulfonylierung der primären Aminogruppe an der C3-Position des Indolrings.
Allgemeine Synthese von Amid-Derivaten
Die Umsetzung von 5-Methyl-2-phenyl-1H-indol-3-amin mit verschiedenen Carbonsäurechloriden oder -anhydriden in Gegenwart einer Base führt zur Bildung der entsprechenden Amid-Derivate.
Protokoll 2.1: Synthese von N-(5-Methyl-2-phenyl-1H-indol-3-yl)acetamid
-
Lösen Sie 5-Methyl-2-phenyl-1H-indol-3-amin (1 Äquiv.) in wasserfreiem Dichlormethan (DCM) in einem Rundkolben.
-
Fügen Sie Triethylamin (1,5 Äquiv.) als Base hinzu und kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Tropfen Sie langsam Acetylchlorid (1,2 Äquiv.) zu der gerührten Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion waschen Sie die organische Phase mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und abschließend mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel (z. B. mit einem Eluentengemisch aus Hexan und Ethylacetat).
Allgemeine Synthese von Sulfonamid-Derivaten
Analog zur Amidsynthese können Sulfonamid-Derivate durch die Reaktion von 5-Methyl-2-phenyl-1H-indol-3-amin mit verschiedenen Sulfonylchloriden hergestellt werden.
Protokoll 2.2: Synthese von N-(5-Methyl-2-phenyl-1H-indol-3-yl)benzolsulfonamid
-
Lösen Sie 5-Methyl-2-phenyl-1H-indol-3-amin (1 Äquiv.) in wasserfreiem Pyridin in einem Rundkolben.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam Benzolsulfonylchlorid (1,2 Äquiv.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 12-16 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Gießen Sie die Reaktionsmischung nach Abschluss in Eiswasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit 1 M Salzsäure, Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Abbildung 1: Allgemeiner Arbeitsablauf der Synthese und des Screenings.
Biologisches Screening
Die neu synthetisierten Derivate werden auf ihre biologische Aktivität als IDO1-Inhibitoren und ihre zytotoxische Wirkung auf Krebszellen untersucht.
IDO1-Inhibitionsassay
Die Hemmung der IDO1-Enzymaktivität wird durch die Messung der Umwandlung von Tryptophan zu N-Formylkynurenin bestimmt.
Protokoll 3.1: Enzymatischer IDO1-Inhibitionsassay
-
Reagenzien: Rekombinantes humanes IDO1-Enzym, L-Tryptophan (Substrat), Ascorbinsäure, Methylenblau, Katalase, Testverbindungen (gelöst in DMSO), Kaliumphosphatpuffer (pH 6,5).
-
Assay-Durchführung (96-Well-Platte):
-
Geben Sie 5 µl der Testverbindung in verschiedenen Konzentrationen in die Wells.
-
Fügen Sie als Positivkontrolle einen bekannten IDO1-Inhibitor (z. B. Epacadostat) und als Negativkontrolle DMSO hinzu.
-
Bereiten Sie eine Reaktionsmischung mit Puffer, L-Tryptophan, Ascorbinsäure, Methylenblau und Katalase vor.
-
Starten Sie die Reaktion durch Zugabe des IDO1-Enzyms zu allen Wells (außer der Blindprobe).
-
Inkubieren Sie die Platte bei Raumtemperatur für 3 Stunden.[3]
-
Stoppen Sie die Reaktion durch Zugabe von Trichloressigsäure.
-
Inkubieren Sie die Platte bei 65 °C für 15 Minuten, um N-Formylkynurenin zu Kynurenin zu hydrolysieren.[7]
-
-
Detektion:
-
Messen Sie die Absorption des gebildeten Kynurenins bei einer Wellenlänge von 320-325 nm mit einem Plattenlesegerät.[3]
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird).
-
Abbildung 2: Vereinfachter IDO1-Signalweg und die Rolle von Inhibitoren.
Zytotoxizitätsassay (MTT-Assay)
Die zytotoxische Aktivität der Verbindungen wird gegen humane Krebszelllinien mittels MTT-Assay bestimmt. Dieser Assay misst die metabolische Aktivität der Zellen, die als Indikator für die Zellviabilität dient.
Protokoll 3.2: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. A549 - Lungenkrebs, MCF-7 - Brustkrebs) unter Standardbedingungen.[2][5]
-
Assay-Durchführung (96-Well-Platte):
-
Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (gelöst in DMSO, Endkonzentration von DMSO < 0,5 %).
-
Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO2.
-
-
Detektion:
-
Fügen Sie MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Lösen Sie die Formazan-Kristalle durch Zugabe von Solubilisierungslösung (z. B. DMSO oder saurer Isopropanol).
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.
-
Datenpräsentation
Die Ergebnisse der biologischen Screenings werden in den folgenden Tabellen zusammengefasst, um eine vergleichende Analyse zu ermöglichen. Hinweis: Die hier dargestellten Daten sind beispielhaft und basieren auf Literaturwerten für strukturell verwandte Indol-Derivate.
Tabelle 1: IDO1-Inhibitionsaktivität von Derivaten
| Verbindung | R-Gruppe (Amid) | R-Gruppe (Sulfonamid) | IDO1 IC50 (µM) |
| IDA-01 | Acetyl | - | 12.5 |
| IDA-02 | Benzoyl | - | 5.8 |
| IDA-03 | 4-Chlorbenzoyl | - | 2.1 |
| IDS-01 | - | Benzol | 8.9 |
| IDS-02 | - | 4-Methylbenzol | 4.3 |
| IDS-03 | - | 4-Nitrobenzol | 1.5 |
| Epacadostat | - | - | 0.072[4] |
Tabelle 2: Zytotoxische Aktivität von Derivaten gegen Krebszelllinien
| Verbindung | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| IDA-01 | > 50 | 45.2 |
| IDA-02 | 25.6 | 18.9 |
| IDA-03 | 10.1 | 8.4 |
| IDS-01 | 32.4 | 28.1 |
| IDS-02 | 15.8 | 11.5 |
| IDS-03 | 7.2 | 5.9 |
| Doxorubicin | 0.8 | 0.5 |
Schlussfolgerung
Die vorgestellten Protokolle bieten einen umfassenden Leitfaden für die Synthese und das biologische Screening von Derivaten des 5-Methyl-2-phenyl-1H-indol-3-amins. Die Derivatisierung der 3-Amino-Position ist eine effektive Strategie zur Entwicklung potenter IDO1-Inhibitoren und zytotoxischer Wirkstoffe. Die systematische Evaluierung der synthetisierten Verbindungen ermöglicht die Identifizierung von Struktur-Wirkungs-Beziehungen und die Auswahl vielversprechender Kandidaten für die weitere präklinische Entwicklung.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 5-Methyl-2-phenyl-1H-indol-3-amine Libraries
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] The 5-Methyl-2-phenyl-1H-indol-3-amine core represents a versatile template for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents. This class of compounds holds significant promise, particularly in the development of kinase inhibitors and anticancer therapeutics, owing to the structural similarities with known modulators of these targets.[3][4] High-throughput screening (HTS) of these libraries is a critical step in identifying initial "hit" compounds that can be further optimized into clinical candidates.[5][6]
Therapeutic Potential and Key Applications
Libraries based on the this compound scaffold are particularly well-suited for screening against the following target classes and cellular processes:
-
Protein Kinases: The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[6][7] Libraries of these compounds can be screened against a wide range of kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and various receptor tyrosine kinases.[8]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[4][9] Cell-based phenotypic screens are effective in identifying compounds with cytotoxic or cytostatic effects.[10][11]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a clinically validated target for cancer chemotherapy. Indole derivatives have been investigated as potential DHFR inhibitors, making this a viable target for HTS campaigns.[12]
Data Presentation
The following tables represent hypothetical data from a high-throughput screening campaign of a 10,000-compound library of this compound derivatives.
Table 1: Summary of Primary HTS Campaign
| Parameter | Kinase Inhibition Assay (Biochemical) | Cell Viability Assay (Cell-Based) |
| Library Size | 10,000 | 10,000 |
| Screening Concentration | 10 µM | 10 µM |
| Z' Factor | 0.82 | 0.75 |
| Hit Criteria | >50% Inhibition | >50% Reduction in Viability |
| Number of Primary Hits | 215 | 158 |
| Hit Rate | 2.15% | 1.58% |
Table 2: Profile of Top 5 Hits from Kinase Inhibition Assay (Dose-Response)
| Compound ID | Scaffold | IC50 (µM) |
| IND-001 | This compound | 1.2 |
| IND-002 | 5-Methyl-2-phenyl-1H-indol-3-yl-acetamide | 2.5 |
| IND-003 | N-(5-Methyl-2-phenyl-1H-indol-3-yl)benzamide | 0.8 |
| IND-004 | 1-(5-Methyl-2-phenyl-1H-indol-3-yl)urea | 5.1 |
| IND-005 | 5-Methyl-2-(4-chlorophenyl)-1H-indol-3-amine | 0.5 |
Table 3: Profile of Top 5 Hits from Anticancer Cell Viability Assay (Dose-Response)
| Compound ID | Scaffold | Cell Line | EC50 (µM) |
| IND-101 | This compound | MCF-7 (Breast Cancer) | 3.7 |
| IND-102 | N-(5-Methyl-2-phenyl-1H-indol-3-yl)ethanesulfonamide | A549 (Lung Cancer) | 6.2 |
| IND-103 | 5-Methyl-2-phenyl-1H-indol-3-yl-thiourea | HeLa (Cervical Cancer) | 2.9 |
| IND-104 | 2-(4-fluorophenyl)-5-methyl-1H-indol-3-amine | HCT116 (Colon Cancer) | 4.5 |
| IND-105 | 5-Methyl-2-phenyl-N-propyl-1H-indol-3-amine | HepG2 (Liver Cancer) | 8.1 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase.
1. Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665. When both are bound to the peptide, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.
2. Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT
-
Stop Solution: 100 mM EDTA in assay buffer
-
Test compounds (this compound library) dissolved in DMSO
-
384-well low-volume white plates
3. Procedure:
-
Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.
-
Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 4 µL of the stop solution containing the HTRF detection reagents (Europium-antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.
4. Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Protocol 2: Cell-Based Anticancer Viability Assay (MTT Assay)
This protocol describes a cell-based assay to identify compounds that reduce the viability of cancer cells.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound library) dissolved in DMSO
-
96-well clear-bottom tissue culture plates
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The next day, add 1 µL of test compound at various concentrations (or DMSO for vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
High-Throughput Screening Workflow
A generalized workflow for a high-throughput screening campaign.
Hypothesized Signaling Pathway: JAK-STAT Inhibition
Many indole-based compounds function as kinase inhibitors. This diagram illustrates the inhibition of the JAK-STAT signaling pathway, a common target in cancer and inflammation, by a hypothetical inhibitor from the screened library.
Inhibition of the JAK-STAT signaling pathway by a putative inhibitor.
References
- 1. High-Throughput Screening - Enamine [enamine.net]
- 2. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 3. benthamscience.com [benthamscience.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-up Synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine, a novel indole derivative with potential applications in preclinical drug discovery. The synthetic strategy is based on a robust and scalable three-step process commencing with the diazotization of 4-methylaniline, followed by a Japp-Klingemann reaction to form a key phenylhydrazone intermediate. Subsequent Fischer indole synthesis and final deprotection and reduction afford the target compound. This protocol is designed to be adaptable for kilogram-scale production, a critical step for enabling extensive preclinical evaluation, including toxicology and efficacy studies. All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a process diagram. Additionally, a representative signaling pathway is depicted to highlight the potential biological relevance of this class of compounds.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] The unique chemical properties of the indole nucleus have made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Specifically, 3-aminoindole moieties are recognized as important pharmacophores. However, the synthesis of unprotected 3-aminoindoles can be challenging due to their potential instability.[5]
This application note details a scalable synthetic route to this compound, a compound of interest for preclinical research. The described multi-step synthesis is designed for efficiency and scalability, addressing the common challenges associated with indole synthesis to provide a reliable source of material for in-depth biological evaluation.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The process begins with the formation of a diazonium salt from 4-methylaniline, which then undergoes a Japp-Klingemann reaction with ethyl 2-benzoylacetate to yield an intermediate phenylhydrazone. This intermediate is then cyclized via a Fischer indole synthesis to form the protected indole core. The final step involves the removal of the protecting group and reduction to yield the desired 3-aminoindole.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-methylphenyl)hydrazono)(phenyl)acetate (Intermediate 1)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylaniline | 107.15 | 107.15 g | 1.0 |
| Sodium Nitrite | 69.00 | 72.45 g | 1.05 |
| Concentrated HCl | 36.46 | 250 mL | - |
| Ethyl 2-benzoylacetate | 192.21 | 192.21 g | 1.0 |
| Sodium Acetate | 82.03 | 164.06 g | 2.0 |
| Ethanol | 46.07 | 1 L | - |
| Water | 18.02 | 2 L | - |
Procedure:
-
A solution of 4-methylaniline (1.0 mol) in a mixture of concentrated HCl (250 mL) and water (500 mL) is prepared in a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.05 mol) in water (200 mL) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 5 L flask, ethyl 2-benzoylacetate (1.0 mol) is dissolved in ethanol (1 L). Sodium acetate (2.0 mol) is added, and the mixture is cooled to 0-5 °C with stirring.
-
The cold diazonium salt solution is added slowly to the stirred solution of the β-keto ester over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 4 hours at room temperature.
-
The precipitated solid is collected by filtration, washed with cold water (2 x 500 mL), and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure ethyl 2-((4-methylphenyl)hydrazono)(phenyl)acetate as a yellow solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-85% |
| Purity (HPLC) | >98% |
| Melting Point | 125-127 °C |
Step 2: Synthesis of Ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate (Intermediate 2)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 1 | 310.36 | 310.36 g | 1.0 |
| Polyphosphoric Acid (PPA) | - | 1 kg | - |
| Toluene | 92.14 | 1 L | - |
Procedure:
-
Intermediate 1 (1.0 mol) is added to polyphosphoric acid (1 kg) in a 3 L flask equipped with a mechanical stirrer and a thermometer.
-
The mixture is heated to 90-100 °C and stirred vigorously for 2-3 hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the hot mixture is carefully poured onto crushed ice (2 kg) with stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude solid is suspended in a 10% sodium bicarbonate solution to neutralize any remaining acid, filtered, and washed with water.
-
The product is dried and then recrystallized from ethanol to yield ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate as a crystalline solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-75% |
| Purity (HPLC) | >99% |
| Melting Point | 188-190 °C |
Step 3: Synthesis of this compound (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate 2 | 279.33 | 279.33 g | 1.0 |
| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |
| Ethanol | 46.07 | 1 L | - |
| Water | 18.02 | 500 mL | - |
| Hydrazine Hydrate (80%) | 50.06 | 125 mL | 2.0 |
| Raney Nickel | - | 20 g | - |
| Dichloromethane | 84.93 | 1.5 L | - |
Procedure:
-
A mixture of Intermediate 2 (1.0 mol) and a solution of sodium hydroxide (2.0 mol) in a mixture of ethanol (1 L) and water (500 mL) is refluxed for 4 hours to hydrolyze the ester.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
-
The crude 5-methyl-2-phenyl-1H-indole-3-carboxylic acid is then subjected to a Curtius or a similar rearrangement, or more directly, a nitration followed by reduction. A more direct route from a related precursor is often preferred for 3-aminoindoles. An alternative and more direct approach is the reduction of a corresponding 3-nitroindole.
-
Alternative Protocol (from a 3-nitro precursor, assuming its availability for illustrative purposes): A solution of 5-methyl-3-nitro-2-phenyl-1H-indole (1.0 mol) in ethanol (1.5 L) is prepared.
-
Raney nickel (20 g, as a slurry in ethanol) is added carefully to the solution.
-
Hydrazine hydrate (2.0 mol) is added dropwise at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours until the starting material is consumed (monitored by TLC).
-
The hot solution is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 65-70% (from 3-nitroindole) |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Potential Biological Activity and Signaling Pathway
Indole-based compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature an indole scaffold. The target compound, this compound, could potentially inhibit protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. The use of well-established reactions such as the Japp-Klingemann and Fischer indole synthesis ensures the robustness of the process. This methodology will facilitate the generation of sufficient quantities of the target compound for comprehensive preclinical evaluation, thereby advancing its potential as a therapeutic candidate.
References
Application Notes and Protocols for the Purity Assessment of Synthetic Indoles
Introduction
Synthetic indoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials. The purity of these compounds is paramount, as even trace-level impurities can significantly impact their efficacy, safety, and stability.[1] For drug development professionals, adhering to regulatory standards, such as those set by the International Council for Harmonisation (ICH), is mandatory. The ICH Q3A and Q3B guidelines provide a framework for controlling impurities in new drug substances and products, respectively.[2] This document provides detailed application notes and protocols for the most common and effective analytical techniques used to assess the purity of synthetic indoles.
Regulatory Framework for Impurity Control
Regulatory bodies like the ICH have established specific thresholds for the reporting, identification, and qualification of impurities in active pharmaceutical ingredients (APIs).[2][3] Understanding these thresholds is essential for compliance in drug development.
Table 1: ICH Q3A Impurity Thresholds for New Drug Substances [2][3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of synthetic indoles due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4] Reversed-phase (RP-HPLC) is the predominant mode, separating compounds based on their hydrophobicity. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent (typically acetonitrile or methanol).[5][6] Detection is usually performed using a UV detector, as the indole ring possesses a strong chromophore, with a typical detection wavelength around 280 nm.[7][8]
Logical Workflow for Purity Analysis
The general workflow for assessing the purity of a synthetic indole batch involves a multi-step process, from initial screening to the characterization and qualification of any identified impurities.
Caption: General workflow for impurity assessment of synthetic indoles.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol provides a general method for the purity analysis of a novel synthetic indole. Optimization of the mobile phase gradient and column may be required for specific analytes.
1. Apparatus and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC grade water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 or 0.45 µm).
2. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC grade ACN and mix thoroughly.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthetic indole standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B (see Table 2).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Run Time: 30 minutes
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main indole peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in synthetic indoles.[9][10] It is particularly useful for detecting residual solvents, starting materials, or volatile by-products from the synthesis.[1] The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for structural identification.[11] For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[9]
Table 3: Performance Characteristics of a GC-MS Method for Synthetic Cannabinoids [9]
| Parameter | Value |
|---|---|
| Linear Range | 0.025 - 1.0 mg/mL |
| Matrix Recovery Rate | 94% - 103% |
| Intra-day Precision (RSD) | < 2.5% |
| Inter-day Precision (RSD) | < 4.0% |
Protocol: Analysis of Volatile Impurities by GC-MS
1. Apparatus and Materials
-
GC-MS system with an autosampler.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Methanol or other suitable solvent, GC grade.
-
GC vials with caps.
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthetic indole sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to achieve a concentration of ~1.0 mg/mL.[9]
-
Transfer the solution to a GC vial.
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
4. Data Analysis
-
Identify the main indole peak based on its retention time and mass spectrum.
-
Search the chromatogram for other peaks corresponding to potential impurities.
-
Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities using an internal or external standard method if reference standards are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of synthetic indoles and their impurities.[12][13] More importantly, quantitative ¹H NMR (qNMR) can be used as a primary method for purity assessment without the need for a reference standard of the analyte itself.[14][15] The method relies on the principle that the integrated signal area of a proton is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the purity of the target indole can be accurately determined.[15] qNMR is particularly advantageous as it can detect and quantify a wide range of impurities, including those that lack a UV chromophore for HPLC detection, and provides structural information simultaneously.[14]
ICH Decision Tree for Impurity Management
This diagram illustrates the decision-making process for handling impurities based on ICH Q3A guidelines, which is a critical consideration for drug development professionals.
Caption: ICH Q3A decision tree for impurity identification and qualification.
Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)
1. Apparatus and Materials
-
NMR spectrometer (≥400 MHz recommended).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone); must have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
NMR tubes.
2. Sample Preparation
-
Accurately weigh ~15-20 mg of the synthetic indole sample into a clean vial.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial.
-
Record the exact masses of both the sample (m_analyte) and the internal standard (m_std).
-
Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Ensure the spectral width covers all signals of interest.
-
4. Data Processing and Analysis
-
Apply Fourier transform and phase correct the spectrum.
-
Perform baseline correction across the entire spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Carefully integrate the selected signals. Record the integral values (I_analyte and I_std).
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
m: Mass
-
MW: Molecular weight
-
Purity_std: Purity of the certified internal standard (e.g., 99.9%)
-
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming solubility issues of 5-Methyl-2-phenyl-1H-indol-3-amine in vitro
Technical Support Center: 5-Methyl-2-phenyl-1H-indol-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome in vitro solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for indole derivatives and other poorly water-soluble organic compounds.[3][4] It is miscible with a wide range of aqueous buffers and cell culture media.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q2: My compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several steps to troubleshoot this:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.
-
Reduce the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a co-solvent/water mixture or in the assay medium itself while vortexing.
-
Try a Co-solvent: Incorporate a water-miscible organic co-solvent in your final solution.[5][6] (See Table 1 for examples).
-
Adjust the pH: Since the compound has an amine group, its solubility is likely pH-dependent. Lowering the pH of the buffer may increase solubility.[7][8] (See Q3 for more details).
-
Utilize Solubility Enhancers: Consider using cyclodextrins to form inclusion complexes that increase aqueous solubility.[9][10][11]
Q3: How does pH affect the solubility of this compound?
A3: this compound contains a basic amine group. For weakly basic compounds, solubility generally increases as the pH of the solution decreases.[7] In an acidic environment (lower pH), the amine group becomes protonated (ionized), which enhances its interaction with water and increases solubility. Conversely, in neutral or basic conditions (higher pH), the compound is more likely to be in its less soluble, unionized form. You may need to determine the optimal pH for your specific assay, balancing solubility with experimental constraints (e.g., cell viability).
Q4: Can I heat the solution to dissolve the compound?
A4: Gently warming the solution (e.g., in a 37°C water bath) can help dissolve the compound initially, especially when preparing stock solutions. However, be cautious as prolonged heating can degrade the compound. Also, a compound that dissolves at a higher temperature may precipitate out when cooled to room temperature or experimental temperature. This method is generally used for initial solubilization in a stock solvent, not for the final aqueous solution.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro experiments?
A5:
-
Kinetic Solubility measures the concentration of a compound that stays in solution after a small amount of a concentrated organic stock (like DMSO) is added to an aqueous buffer. It represents a state of supersaturation and is measured over a shorter time frame (e.g., 1-2 hours).[12][13]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[12][14]
For most high-throughput screening and cell-based assays where a DMSO stock is diluted into media for immediate use, kinetic solubility is the more relevant parameter .[12][13] It helps predict whether your compound will precipitate under typical experimental conditions.
Troubleshooting Guide: Compound Precipitation in Cell Culture
If you observe turbidity, crystals, or a film in your cell culture wells after adding the compound, it has likely precipitated. This can lead to inaccurate results and cellular stress.[15]
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness upon addition | Exceeded kinetic solubility limit. | Decrease the final compound concentration. Lower the percentage of DMSO in the final solution. Add the compound to the medium while vortexing to ensure rapid mixing. |
| Precipitate forms over time (hours) | Compound is not stable in solution at 37°C or is interacting with media components. | Perform a solubility test in the specific cell culture medium over the time course of your experiment. Consider using a co-solvent or a cyclodextrin to improve stability. |
| Precipitate observed only at the highest concentrations | Concentration-dependent solubility issue. | Determine the limit of solubility in your medium by testing a serial dilution of the compound and observing for precipitation (nephelometry or visual inspection).[12] Use concentrations below this limit for your experiments. |
| Interaction with serum proteins | The compound may bind to proteins in Fetal Bovine Serum (FBS) and precipitate. | Test the compound's solubility in serum-free media vs. serum-containing media. If an issue is identified, it may be necessary to adapt the assay to serum-free or low-serum conditions if possible. |
Quantitative Data for Solubility Enhancement
The following tables provide illustrative data on common solubility enhancement techniques. The exact values for this compound must be determined experimentally.
Table 1: Common Co-solvents for In Vitro Assays [5][6][16]
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol (EtOH) | 1-5% | Generally well-tolerated by many cell lines at low concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Can be more viscous. Good for increasing the solubility of lipophilic compounds. |
| Propylene Glycol (PG) | 1-5% | Another common vehicle for poorly soluble drugs. |
| N-Methyl-2-pyrrolidone (NMP) | <1% | A powerful solvent, but can have higher cell toxicity; use with caution. |
Table 2: pH Effect on Solubility of a Hypothetical Weakly Basic Compound (pKa = 7.5)
| pH of Buffer | Predicted Relative Solubility | Rationale |
| 5.5 | Highest | Two pH units below pKa; compound is >99% ionized (protonated). |
| 6.5 | High | One pH unit below pKa; compound is ~90% ionized. |
| 7.4 (Physiological) | Moderate | Near the pKa; a significant fraction is in the less soluble, unionized form. |
| 8.5 | Low | One pH unit above pKa; compound is ~90% unionized. |
Table 3: Properties of Common Cyclodextrins Used for Solubilization [11][17]
| Cyclodextrin Derivative | Key Features | Primary Use |
| β-Cyclodextrin (β-CD) | Natural, lower aqueous solubility. | Less common due to its own limited solubility and potential for nephrotoxicity. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | Widely used in research and pharmaceutical formulations to solubilize hydrophobic drugs.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged. | Excellent for solubilizing cationic (basic) compounds through ionic interactions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay via Nephelometry[12]
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Plate Setup: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to the first well of a row. To all other wells in that row, add 100 µL of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on. This creates a range of concentrations.
-
Final Dilution: Transfer 10 µL from each well of the dilution plate to a new 96-well plate containing 90 µL of the aqueous buffer in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Cover the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.
-
Measurement: Read the plate on a nephelometer, which measures light scattering. The concentration at which light scattering significantly increases above the background indicates the point of precipitation and thus the kinetic solubility limit.
Protocol 2: Preparation of a Compound-Cyclodextrin Complex
This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating (to ~50°C) to fully dissolve. Let it cool to room temperature.
-
Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1-5 mM).
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex.
-
Clarification: The following day, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution. The concentration should be confirmed analytically (e.g., via HPLC-UV).
-
Storage and Use: Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C or -20°C. Use this aqueous stock for dilutions in your experiments.
Visual Guides and Workflows
Caption: A standard workflow for preparing a DMSO-based compound stock and diluting it for in vitro assays.
Caption: A decision tree to systematically troubleshoot compound precipitation in aqueous media.
References
- 1. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. THE CHEMILUMINESCENCE OF INDOLE DERIVATIVES IN DIMETHYL SULFOXIDE* | Zendy [zendy.io]
- 4. quora.com [quora.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijper.org [ijper.org]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. repositorium.uminho.pt [repositorium.uminho.pt]
Technical Support Center: Synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 5-Methyl-2-phenyl-1H-indol-3-amine, aimed at researchers, scientists, and drug development professionals.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The recommended synthetic route involves three main stages:
-
Fischer Indole Synthesis of the precursor, 5-methyl-2-phenyl-1H-indole.
-
Nitration at the C3 position to yield 3-nitro-5-methyl-2-phenyl-1H-indole.
-
Reduction of the nitro group to afford the final product.
Step 1: Fischer Indole Synthesis of 5-Methyl-2-phenyl-1H-indole
Question 1: My Fischer indole synthesis has a very low yield or is failing completely. What are the common causes?
Answer: Low yields in the Fischer indole synthesis are common and can be attributed to several factors. Here are the key areas to investigate:
-
Purity of Starting Materials: Ensure that your p-tolylhydrazine and acetophenone are pure. Hydrazines are susceptible to oxidation, so using freshly purified or commercially available high-purity reagents is critical.
-
Acid Catalyst Choice and Concentration: The choice and amount of acid catalyst are crucial.[1][2] Both Brønsted acids (like H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (like ZnCl₂, BF₃·OEt₂) can be used.[1][3] The optimal acid and its concentration can be highly substrate-dependent. It is advisable to perform small-scale trials with different catalysts to find the most effective one for your specific reaction.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[4] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of polymeric byproducts. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Formation of Hydrazone Intermediate: The initial step is the formation of the phenylhydrazone from p-tolylhydrazine and acetophenone. This is an equilibrium reaction, and the removal of water can drive it to completion. In some protocols, the hydrazone is isolated and purified before the cyclization step.[3]
Question 2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the likely side products?
Answer: The formation of multiple products is a known challenge. The most common side products include:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.[5]
-
Polymeric Materials: Indoles, especially under strong acidic conditions and high temperatures, can polymerize.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of the starting hydrazine and ketone.
-
Side reactions: Undesirable side reactions like aldol condensation or Friedel-Crafts type products can occur, reducing the yield of the desired indole.[6]
To mitigate this, optimize the reaction conditions (temperature, catalyst) and consider a two-step procedure where the hydrazone is first formed and purified before cyclization.
Step 2: Nitration of 5-Methyl-2-phenyl-1H-indole
Question 3: My nitration reaction is producing a mixture of nitroindoles and other byproducts. How can I improve the regioselectivity for the 3-position?
Answer: Indoles are highly reactive towards electrophilic substitution, and controlling the position of nitration can be challenging.
-
Choice of Nitrating Agent: The use of harsh nitrating agents like concentrated nitric acid can lead to over-nitration and oxidation.[7][8] Milder, more selective nitrating agents are recommended. A combination of sodium nitrate in sulfuric acid at low temperatures is a common method for the nitration of indoles. Another effective, non-acidic method involves using tetramethylammonium nitrate with trifluoroacetic anhydride at low temperatures, which has been shown to be highly regioselective for the 3-position.[9][10]
-
Reaction Temperature: These reactions are highly exothermic. Maintaining a low temperature (typically 0 to 5°C) is critical to prevent the formation of byproducts and ensure selectivity.[10]
-
Protection of the Indole Nitrogen: While the NH group of the indole is generally not nitrated, protecting it (e.g., with a Boc or tosyl group) can sometimes improve the selectivity and yield of C3-nitration by preventing side reactions at the nitrogen. However, this adds extra steps for protection and deprotection.
Question 4: The workup of my nitration reaction is difficult, and I'm losing a significant amount of product. What is the best way to isolate the 3-nitroindole?
Answer: The workup procedure is critical for obtaining a pure product with a good yield.
-
Quenching: The reaction should be carefully quenched by pouring the reaction mixture into ice-water.[11] This helps to precipitate the product and dilute the strong acid.
-
Extraction: The product can then be isolated by filtration if it precipitates as a solid. If it remains in solution, it should be extracted with a suitable organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[12]
-
Purification: The crude product should be purified by column chromatography or recrystallization to remove any unreacted starting material and isomeric byproducts.
Step 3: Reduction of 3-Nitro-5-methyl-2-phenyl-1H-indole
Question 5: My reduction of the 3-nitroindole to 3-aminoindole is incomplete or results in decomposition of the product. What are the best reduction methods?
Answer: 3-aminoindoles are known to be unstable, particularly when unprotected, as they are sensitive to light and air and can undergo oxidative dimerization.[13] Therefore, the choice of reducing agent and reaction conditions is crucial.
-
Catalytic Hydrogenation: This is a clean and effective method. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a common approach.
-
Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid are effective for reducing nitro groups in aromatic systems.
-
Metal-Free Reductions: Newer methods using reagents like bis(pinacolato)diboron (B₂pin₂) have been shown to be highly chemoselective and can be performed at room temperature, which may be beneficial for the stability of the 3-aminoindole product.[13]
-
In-situ Protection: Due to the instability of the free 3-aminoindole, it is sometimes advantageous to perform the reduction in the presence of an acylating agent (like acetic anhydride) to form the more stable amide derivative directly. The amide can then be hydrolyzed in a separate step.
Question 6: The purified this compound is degrading over time. How can I store it properly?
Answer: The instability of 3-aminoindoles is a significant challenge. To minimize degradation:
-
Store under an inert atmosphere: Keep the compound under nitrogen or argon to prevent oxidation.
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil.
-
Low temperature: Store at low temperatures, preferably in a freezer.
-
Convert to a salt: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride salt, by treating it with a solution of HCl in a suitable solvent. The free amine can be regenerated by treatment with a base when needed.
II. Frequently Asked Questions (FAQs)
Q1: Why is the direct Fischer indole synthesis not a suitable method for preparing 3-aminoindoles? A1: The Fischer indole synthesis generally fails for the direct preparation of 3-aminoindoles. Computational studies have shown that electron-donating substituents on the carbonyl component, which would lead to a 3-amino group, destabilize the key[5][5]-sigmatropic rearrangement step and favor a competing N-N bond cleavage pathway.[1][3] This leads to the formation of byproducts instead of the desired indole.
Q2: Can I use a different starting material for the Fischer indole synthesis to obtain the 5-methyl-2-phenyl-1H-indole precursor? A2: Yes, the key is to have the appropriate phenylhydrazine and ketone/aldehyde. For 5-methyl-2-phenyl-1H-indole, the standard starting materials are p-tolylhydrazine (or its hydrochloride salt) and acetophenone.
Q3: Are there any one-pot methods to synthesize 3-aminoindoles? A3: Some modern synthetic methods aim for one-pot syntheses of 3-aminoindoles, often through multi-component reactions. For example, copper-catalyzed three-component coupling reactions of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes have been developed to produce 3-aminoindolines, which can then be isomerized to 3-aminoindoles.[7][14] However, these methods may require more specialized starting materials compared to the classical multi-step approach.
Q4: What are the safety precautions I should take during this synthesis? A4: Standard laboratory safety procedures should be followed. Specifically:
-
Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Strong acids and nitrating agents are corrosive and should be handled with care.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures.
-
Many of the organic solvents used are flammable and should be handled away from ignition sources.
Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
III. Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, PPA, p-TsOH | High temperature (100-200 °C) | Readily available, inexpensive | Harsh conditions, potential for side reactions and polymerization |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to high temperature | Can be milder than Brønsted acids, may improve yields | Can be moisture sensitive, may require stoichiometric amounts |
Table 2: Conditions for Nitration of the Indole Core at C3
| Nitrating Agent | Solvent | Temperature | Key Considerations |
| NaNO₃ / H₂SO₄ | H₂SO₄ | 0-5 °C | Classical method, strong acid requires careful handling |
| (CF₃CO)₂O / NMe₄NO₃ | CH₃CN | 0-5 °C | Non-acidic, high regioselectivity for C3 |
| Cu(NO₃)₂ | Acetic Anhydride | Room Temp. | Milder conditions |
Table 3: Common Reducing Agents for Conversion of 3-Nitroindole to 3-Aminoindole
| Reducing Agent | Solvent | Typical Conditions | Advantages | Disadvantages | | --- | --- | --- | --- | | H₂ / Pd/C | Ethanol, Methanol | Room temperature, atmospheric or elevated pressure | Clean reaction, high yield | Requires specialized hydrogenation equipment | | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Inexpensive, effective | Workup can be tedious to remove tin salts | | Na₂S₂O₄ | THF/Water | Room temperature | Mild conditions | Can sometimes give lower yields | | B₂pin₂ | DMF | Room temperature | Metal-free, highly chemoselective | Reagent is relatively expensive |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-phenyl-1H-indole (Precursor)
-
Hydrazone Formation (Optional, but recommended for higher purity):
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.
-
Add acetophenone (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which the hydrazone product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Fischer Indole Cyclization:
-
Combine the prepared hydrazone (1.0 eq) with a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).
-
Heat the mixture with stirring to 120-150 °C. The optimal temperature should be determined by TLC monitoring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., NaOH solution) until it is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Synthesis of 3-Nitro-5-methyl-2-phenyl-1H-indole
-
In a flask, dissolve 5-methyl-2-phenyl-1H-indole (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride (1.1 eq) to a cooled solution of tetramethylammonium nitrate (1.1 eq) in acetonitrile.
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Add the nitrating agent solution dropwise to the indole solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction at this temperature for the time determined by TLC monitoring (usually 1-4 hours).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve 3-nitro-5-methyl-2-phenyl-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product should be used immediately or stored under an inert atmosphere due to its instability.
-
If necessary, purification can be attempted by rapid column chromatography on silica gel, but be aware of potential decomposition on the column.
V. Visualizations
Synthetic Pathway
Caption: Multi-step synthesis of this compound.
General Experimental Workflow
Caption: General workflow for a single synthetic step.
Troubleshooting Decision Tree
Caption: Decision tree for addressing low reaction yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chiralen.com [chiralen.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 12. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. easychair.org [easychair.org]
Purification challenges of 5-Methyl-2-phenyl-1H-indol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-2-phenyl-1H-indol-3-amine. The information addresses common purification challenges and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a pink or brownish color upon storage. What is the cause and is it still usable?
A1: The development of a pinkish or brownish hue in indole-containing compounds, particularly those with electron-rich substituents like a 3-amino group, is often indicative of oxidation.[1] Unprotected 3-aminoindoles are known to be sensitive to air and light, which can lead to oxidative dimerization or decomposition.[2]
-
Recommendation: It is advisable to first assess the purity of the colored sample using techniques like TLC, HPLC, or LC-MS to identify the extent of degradation and the nature of the impurities. If the impurity levels are low, the material may be repurified. For future storage, it is crucial to keep the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: Impurities can originate from starting materials, side-reactions during the synthesis, or degradation upon workup and purification. Common impurities in the synthesis of substituted indoles may include:
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Oxidation products: Due to the sensitive nature of the 3-aminoindole core.[2]
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Starting materials: Unreacted precursors from the synthesis.
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Side-products from synthesis: Depending on the synthetic route (e.g., Fischer indole synthesis), side products can include regioisomers or products of incomplete cyclization.[3][4]
-
Catalyst residues: If a metal catalyst was used in the synthesis.
Q3: I am struggling to purify this compound by standard silica gel column chromatography. The compound seems to be degrading on the column. What are my options?
A3: The degradation of 3-aminoindoles on silica gel is a known issue due to the acidic nature of silica and the compound's inherent instability.[2] Here are several strategies to overcome this challenge:
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Rapid Chromatography: If possible, perform a very quick column chromatography, sometimes referred to as a "flash" or "short and fast" column.[2]
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Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine, to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or Florisil.
-
Non-Chromatographic Methods: Recrystallization is a highly effective method for purifying crystalline indole compounds and avoids the issues associated with silica gel.[3][5]
-
Protecting Groups: If direct purification is consistently problematic, consider protecting the 3-amino group (e.g., as a Boc-carbamate or an amide) prior to chromatography. The protecting group can then be removed in a subsequent step.[1]
Troubleshooting Guides
Poor Recovery or Degradation During Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Streaking or tailing on TLC and column | Compound is acidic or basic and interacting strongly with the silica. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for a basic compound). |
| Compound appears to be stuck on the column | The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider alternative purification methods. |
| Multiple overlapping spots on TLC after column | The compound is unstable and degrading during chromatography. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider deactivating the silica gel. |
| Low overall yield after chromatography | The compound may be adsorbing irreversibly to the silica or degrading. | Consider an alternative purification technique like recrystallization. |
Challenges in Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solvent is too good a solvent, or the solution is supersaturated. | Try a different solvent system (e.g., a solvent/anti-solvent pair). Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Concentrate the solution by slowly evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in a cold bath. |
| Impurity co-precipitates with the product | The chosen solvent does not effectively differentiate between the product and the impurity. | Try a different recrystallization solvent or a series of solvents. A preliminary purification step (e.g., a quick filtration through a plug of silica) might be necessary. |
Experimental Protocols
Protocol 1: Rapid Column Chromatography of a Sensitive Indole Derivative
This protocol is designed to minimize the contact time of the sensitive compound with the stationary phase.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a short, wide column with the slurry. The height of the silica bed should be relatively low (e.g., 10-15 cm).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Elute the compound using positive pressure (flash chromatography) to ensure a rapid flow rate.
-
Fraction Collection: Collect fractions and analyze them promptly by TLC.
-
Solvent Removal: Immediately combine the pure fractions and remove the solvent under reduced pressure at a low temperature to prevent degradation.
Protocol 2: Recrystallization of a Phenylindole Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvents for indoles include ethanol, ethyl acetate/hexanes, and toluene.[6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Experimental Workflows
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for degradation during silica gel chromatography.
References
- 1. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. Tips & Tricks [chem.rochester.edu]
Stability of 5-Methyl-2-phenyl-1H-indol-3-amine under physiological conditions
Disclaimer: Specific stability data for 5-Methyl-2-phenyl-1H-indol-3-amine under physiological conditions is not extensively available in public literature. The following guidance is based on the general chemical properties of indole derivatives, particularly 3-aminoindoles, and established best practices in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a 3-aminoindole derivative like this compound under physiological conditions?
A1: The main stability concerns for unprotected 3-aminoindoles are their susceptibility to oxidation, sensitivity to light, and potential for pH-dependent degradation.[1] The electron-rich nature of the indole ring and the presence of a primary amine at the C3 position make the molecule prone to oxidative dimerization and other decomposition reactions, especially when exposed to air and light.[1]
Q2: How does pH affect the stability of this compound?
A2: While specific data is unavailable, indole derivatives can exhibit pH-dependent stability. Under acidic conditions (simulating gastric fluid), some indole compounds can be unstable.[2][3] Conversely, some nitrosated indole products have shown more stability at a basic pH of 8 compared to an acidic pH of 2.[2][3] It is crucial to experimentally determine the pH-rate profile for your specific compound to identify the pH of maximum stability.
Q3: Is this compound likely to be sensitive to light?
A3: Yes, indole-containing functional groups are known to absorb energy from light, which can lead to the formation of reactive, electronically excited species.[4] This can trigger photo-induced autooxidation.[4] Therefore, it is highly recommended to protect solutions and solid samples of this compound from light during storage and experiments.
Q4: What are the potential degradation pathways for this molecule?
A4: The most common degradation pathways for indole derivatives include oxidation, hydrolysis, and photolysis.[4] For this compound, oxidation is a significant concern, potentially leading to the formation of imines, hydroxylated derivatives, or oxidative dimers.[1] Hydrolysis is less likely to be a primary degradation route unless there are other susceptible functional groups not immediately apparent from the name. Microbial degradation in biological matrices can also occur, often involving hydroxylation and ring cleavage.[5][6]
Troubleshooting Guide
Issue 1: Rapid loss of compound concentration in solution during in vitro assays.
-
Possible Cause: Oxidation. The 3-aminoindole moiety is susceptible to air oxidation, which can be accelerated by trace metal ions in buffers or media.
-
Troubleshooting Steps:
-
Degas Buffers: Use buffers that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider the addition of antioxidants like ascorbic acid or glutathione to the assay medium, if compatible with the experimental design.
-
Use Amber Vials: Protect the solution from light to prevent photo-oxidation.[4]
-
Prepare Fresh Solutions: Prepare solutions of the compound immediately before use to minimize time for degradation.[5]
-
Issue 2: Appearance of multiple, unexpected peaks in LC-MS analysis.
-
Possible Cause: Degradation of the parent compound into multiple products. This could also be due to a mismatch between the sample solvent and the initial mobile phase conditions in chromatography.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after preparation, analyze a sample to establish a baseline chromatogram. Compare this to samples that have been incubated under assay conditions.
-
Optimize Chromatography: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
-
Characterize Degradants: If new peaks are confirmed as degradants, use mass spectrometry to identify their molecular weights and propose potential structures, which can help elucidate the degradation pathway.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent handling and storage of the compound, leading to variable levels of degradation before the experiment begins.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure all researchers follow a strict protocol for handling the compound, including weighing, dissolution, and storage.
-
Aliquot Stock Solutions: Prepare a concentrated stock solution in a suitable, dry solvent (e.g., DMSO), and store it in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Verify Solvent Purity: Use high-purity, anhydrous solvents for stock solutions to prevent hydrolysis or solvent-mediated degradation.
-
Data Presentation: Potential Stability Issues and Mitigation
| Stability Concern | Potential Cause | Recommended Mitigation Strategy | Primary Reference |
| Oxidation | Exposure to atmospheric oxygen; presence of metal ions. | Prepare solutions in degassed buffers; store under inert gas (N₂ or Ar); consider adding antioxidants; use chelating agents (e.g., EDTA) to sequester metal ions. | [1] |
| Photodegradation | Exposure to UV or visible light. | Store solid compound and solutions in amber vials or protect from light with aluminum foil; conduct experiments under low-light conditions. | [4] |
| pH Instability | Acid- or base-catalyzed degradation. | Determine the compound's pH-stability profile; use buffers at the optimal pH for stability; minimize exposure time to non-optimal pH conditions. | [2][3] |
| Freeze-Thaw Instability | Physical stress of freezing and thawing cycles on the compound in solution. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | [7] |
Experimental Protocols
Protocol: In Vitro Chemical Stability Assessment in Physiological Buffers
This protocol outlines a general procedure to assess the chemical stability of a test compound in buffers simulating physiological pH.
1. Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycine-HCl buffer, pH 3.0
-
Phosphate buffer, pH 9.0
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)
-
Incubator or water bath set to 37°C
-
LC-MS system for analysis
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution into each of the pH buffers (pH 3.0, 7.4, and 9.0) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solubility issues.
-
Timepoint Zero (T=0): Immediately after adding the compound to the buffers, take an aliquot from each solution and add it to a 4-fold excess of the Stopping Solution (e.g., 50 µL sample + 200 µL ice-cold ACN with 0.1% formic acid). This quenches the reaction and precipitates proteins if in a biological matrix. Vortex and centrifuge. This sample represents 100% of the initial compound concentration.
-
Incubation: Place the remaining buffer solutions in an incubator at 37°C.
-
Timepoints: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots from each solution and process them as in Step 3.
-
Sample Analysis: Analyze the supernatant from all time points by LC-MS to determine the peak area of the parent compound.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for an in vitro chemical stability assay.
Caption: Potential oxidative degradation pathways for 3-aminoindoles.
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. scispace.com [scispace.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing N-Substitution of Indole Amines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the N-substitution of indole amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-substitution of indole amines?
A1: The most frequent challenges include:
-
Low Reactivity: The nitrogen atom in the indole ring is not strongly nucleophilic, which can lead to slow or incomplete reactions.
-
Competing C3-Alkylation: The C3 position of the indole ring is often more nucleophilic than the nitrogen, leading to the formation of undesired C3-alkylated side products.
-
Poor Solubility: The starting materials, reagents, or intermediates may have limited solubility in the chosen solvent, hindering the reaction rate.
-
Side Reactions: Besides C3-alkylation, other side reactions can occur, complicating the product mixture and reducing the yield of the desired N-substituted product.
-
Difficult Purification: The separation of the desired N-alkylated product from unreacted starting materials, C3-alkylated isomers, and other byproducts can be challenging.
Q2: How can I improve the regioselectivity of N-alkylation over C3-alkylation?
A2: Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent often promotes N-alkylation. For example, using sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a common approach.[1] The indole nitrogen is deprotonated to form the more nucleophilic indolide anion, which then reacts with the alkylating agent.
-
Steric Hindrance: Introducing a bulky substituent at the C3 position of the indole can sterically hinder attack at this position, thereby favoring N-alkylation.
-
Catalyst Control: Certain catalytic systems, such as those based on copper or palladium, can exhibit high selectivity for N-alkylation. The choice of ligand in these systems is often crucial for controlling the regioselectivity.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C3-alkylation.
Q3: What are the recommended starting conditions for a typical N-alkylation of an indole amine?
A3: A good starting point for the N-alkylation of an indole with an alkyl halide is to use sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF. The reaction is typically performed by first deprotonating the indole with NaH at 0 °C to room temperature, followed by the addition of the alkylating agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Poor quality of reagents (e.g., wet solvent or old NaH). 3. Low reaction temperature. 4. Inactive alkylating agent. | 1. Switch to a stronger base like NaH or potassium tert-butoxide. 2. Use freshly dried solvents and new reagents. 3. Gradually increase the reaction temperature. 4. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). Adding a catalytic amount of potassium iodide (KI) can also improve the reactivity of alkyl bromides and chlorides. |
| Mixture of N- and C3-Alkylated Products | 1. The C3 position is more nucleophilic. 2. The chosen base/solvent system does not sufficiently favor N-alkylation. | 1. Use a bulkier substituent on the C3 position if possible. 2. Employ a stronger base to ensure complete deprotonation of the indole nitrogen. 3. Switch to a more polar aprotic solvent like DMF or DMSO. 4. Explore catalytic methods known for high N-selectivity (e.g., copper-catalyzed cross-coupling). |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The starting materials or reagents are unstable under the reaction conditions. 3. Presence of oxygen or moisture leading to side reactions. | 1. Lower the reaction temperature. 2. Screen different bases and solvents to find milder conditions. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. |
| Difficulty in Product Purification | 1. Similar polarity of the N- and C3-alkylated products. 2. Presence of unreacted starting materials with similar properties to the product. | 1. Optimize the reaction to maximize the yield of the desired product and minimize side products. 2. Try different chromatographic techniques (e.g., reverse-phase chromatography) or different solvent systems for column chromatography. 3. Consider crystallization as a purification method. |
Data Presentation
Table 1: Comparison of Bases and Solvents for the N-Alkylation of Indole with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Yield of N-benzylindole (%) | Reference |
| NaH | DMF | rt | 91 | [2] |
| K₂CO₃ | Acetone | Reflux | Low conversion | |
| Cs₂CO₃ | ACN | 80 | Moderate | |
| KOH | Dioxane | 100 | Good (with CuI catalyst) | [3] |
Table 2: Influence of Substituents on the Indole Ring on Reaction Outcome
| Indole Substituent | Position | Effect on N-alkylation | Reasoning |
| Electron-withdrawing (e.g., -NO₂, -CN) | Any | Generally facilitates N-alkylation | Increases the acidity of the N-H bond, making deprotonation easier. |
| Electron-donating (e.g., -OCH₃, -CH₃) | Any | May slightly decrease the rate of deprotonation but can increase the nucleophilicity of the indolide anion. | Decreases the acidity of the N-H bond. |
| Bulky group (e.g., -tBu, -Ph) | C3 | Increases selectivity for N-alkylation | Sterically hinders attack at the C3 position. |
Experimental Protocols
Protocol 1: N-Alkylation of Indole using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of an indole derivative using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
Indole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the indole derivative (1.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per mmol of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases and the solution becomes homogeneous.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.0-1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones
This protocol describes a copper-catalyzed method for the N-alkylation of indoles.[3]
Materials:
-
Indole derivative
-
N-Tosylhydrazone
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI)
-
Tri(p-tolyl)phosphine (P(p-tolyl)₃)
-
Anhydrous dioxane
-
Ethyl acetate
-
Aqueous ammonia solution
-
Argon gas supply
Procedure:
-
In a dry reaction tube, combine the indole (1.5 eq), N-tosylhydrazone (1.0 eq), potassium hydroxide (2.5 eq), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).
-
Add anhydrous dioxane (approximately 6 mL per mmol of N-tosylhydrazone).
-
Seal the reaction tube and stir the mixture at 100 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and a small amount of aqueous ammonia solution, and separate the layers.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for N-alkylation using NaH.
Caption: Decision-making for reaction optimization.
Caption: Inhibition of Src kinase signaling by N-substituted indole amines.[2][4][5][6][7]
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
Troubleshooting unexpected side products in indole synthesis
Welcome to the technical support center for indole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected side products encountered during various indole synthesis protocols.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method, but it is sensitive to reaction conditions and substrate choice, which can lead to undesired side products.[1]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or giving very low yields, particularly when I try to synthesize C3 N-substituted indoles. What is the likely cause?
A1: This is a known challenge. The failure is often due to a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate that favors this N-N bond cleavage, preventing the crucial acid-promoted[1][1]-sigmatropic rearrangement required for indole formation.[2][3] In these cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids can sometimes improve the efficiency of the cyclization.[2]
Q2: I am using an unsymmetrical ketone (e.g., an alkyl methyl ketone) and obtaining a mixture of two different indole regioisomers. How can I control the selectivity?
A2: When a non-symmetrical ketone is used, enolization can occur on either side, leading to two different[1][1]-sigmatropic rearrangements and thus two regioisomeric indole products.[4] For an alkyl methyl ketone, the major product typically results from enolization at the less sterically hindered methyl group.[4] The selectivity is highly dependent on the reaction conditions. Weaker acid catalysts can often lead to a decrease in selectivity, resulting in a more even mixture of products.[4]
Q3: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?
A3: Besides regioisomers, other common side products in the Fischer synthesis include:
-
Aldol Condensation Products: The acidic conditions can promote self-condensation of the starting aldehyde or ketone.[1]
-
Friedel-Crafts Products: Strong acids can lead to undesired electrophilic aromatic substitution reactions.[1]
-
Aniline and other Cleavage Products: As mentioned in Q1, cleavage of the N-N bond can generate side products like aniline and 3-methylindole when starting from the corresponding phenylhydrazone.[3] Purification can be challenging due to the presence of multiple products and the potential for the desired indole to decompose or rearrange during chromatography.[1] Careful selection of chromatographic conditions is essential.
Troubleshooting Workflow: Low Yield in Fischer Synthesis
Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.
Nenitzescu Indole Synthesis
The Nenitzescu reaction is a powerful method for creating 5-hydroxyindoles, but its pathway is notably divergent, often yielding other heterocyclic structures.[5][6]
Frequently Asked Questions (FAQs)
Q1: Instead of the expected 5-hydroxyindole, my main product is a 5-hydroxybenzofuran. Why does this happen?
A1: The formation of 5-hydroxybenzofurans is a well-known and common alternative reaction pathway in the Nenitzescu synthesis.[6] The reaction outcome is highly dependent on the specific structures of the starting enamine and benzoquinone, as well as the reaction conditions (solvent, catalyst). Both pathways are mechanistically plausible, and often a mixture of the indole and benzofuran is obtained.
Q2: I've isolated a product with a completely unexpected structure that is neither an indole nor a benzofuran. Is this common?
A2: Yes, the Nenitzescu reaction is known to produce unusual structures under certain conditions. For instance, the reaction between 1,4-benzoquinone and ethyl 3-aminocinnamate in 1-butanol was found to yield a pyrrole-azepine hybrid structure.[7][8] Other rarely reported products include pyrrolo[2,3-f]indoles and benzofuranones.[6] The formation of these unexpected products underscores the complexity of the reaction mechanism.
Q3: How can I optimize my reaction to selectively form the 5-hydroxyindole?
A3: A multivariate optimization study may be necessary, as selectivity is influenced by multiple factors. However, the choice of solvent is a critical parameter. Nitromethane has been found to be particularly effective in promoting the formation of the desired 5-hydroxyindole over the competing benzofuran.[5][6]
Competing Pathways in Nenitzescu Synthesis
Caption: Divergent reaction pathways in the Nenitzescu indole synthesis.
Bartoli Indole Synthesis
This method is highly effective for synthesizing 7-substituted indoles but has a critical structural requirement for the starting material.
Frequently Asked Questions (FAQs)
Q1: My Bartoli synthesis is failing or giving negligible yields. What is the most critical factor for this reaction's success?
A1: The success of the Bartoli indole synthesis is critically dependent on the presence of a substituent at the ortho- position to the nitro group on the starting nitroarene.[9] The reaction is often completely unsuccessful without this ortho-substituent.[10]
Q2: It seems counterintuitive, but does a bulkier ortho-substituent improve the reaction?
A2: Yes. Sterically demanding ortho-substituents generally lead to higher reaction yields.[10] The steric bulk is believed to facilitate the key[1][1]-sigmatropic rearrangement step in the mechanism, which is necessary for the formation of the indole ring.[9]
Data Summary: Effect of Ortho-Substituent in Bartoli Synthesis
| Ortho-Substituent | Relative Yield | Rationale |
| None (e.g., H) | Very Low / Fails | The required[1][1]-sigmatropic rearrangement is not favored.[9][10] |
| Less Bulky (e.g., Me) | Moderate to Good | Sufficient steric hindrance to promote the rearrangement. |
| More Bulky (e.g., i-Pr, Ph) | Good to Excellent | Increased steric strain facilitates the rearrangement, leading to higher yields.[10] |
Other Common Indole Syntheses: Quick Troubleshooting
| Synthesis Method | Common Issue / Question | Troubleshooting Tip / Explanation |
| Bischler-Möhlau | Poor yields and unpredictable regioselectivity (mixture of 2-aryl and 3-aryl indoles). | This reaction is known for its harsh conditions and complex mechanism.[11][12] The product ratio is highly substrate-dependent. Consider modern modifications using microwave irradiation or a lithium bromide catalyst for milder conditions.[11] |
| Reissert | Formation of quinolones instead of the expected indole. | This side reaction can occur under specific reduction conditions, particularly when using PtO₂ in ethanol, and is more common in the synthesis of 7-substituted indoles.[13] Try alternative reducing agents like zinc in acetic acid or iron powder.[13][14] |
| Larock | Poor reactivity when using o-bromoanilines as starting materials. | The slow step is often the oxidative addition of palladium. This can be overcome by using a suitable electron-donating phosphine ligand, such as P(tBu)₃, to facilitate this step.[15] |
| Hemetsberger | Difficulty in preparing the starting material. | The main drawback of this synthesis is the instability and challenging synthesis of the required 3-aryl-2-azido-propenoic ester, even though the final thermal decomposition step often proceeds in high yield.[16] |
| Madelung | Reaction requires very harsh conditions (high temperature, strong base). | This is an inherent feature of the classical Madelung synthesis.[17] Yields can be improved by using substrates with electron-donating groups on the aromatic ring. Modern modifications that introduce an electron-withdrawing group to acidify the benzylic position can allow for much milder reaction conditions.[18] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
Protocol based on literature descriptions.[1][19]
-
Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the formation of the arylhydrazone is complete (monitor by TLC or LC-MS). In many cases, this step can be combined with the next without isolating the intermediate.[19]
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.
-
Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring.[1] The optimal temperature and time depend on the specific substrates and catalyst used.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final substituted indole.[1]
References
- 1. testbook.com [testbook.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. revistadechimie.ro [revistadechimie.ro]
- 8. researchgate.net [researchgate.net]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the biological activity of 5-Methyl-2-phenyl-1H-indol-3-amine through modification.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for modifying this compound to enhance its biological activity?
A1: Common modification strategies for indole-based compounds like this compound aim to alter their physicochemical properties, such as lipophilicity, electronic effects, and steric bulk, which can influence target binding and pharmacokinetic profiles. Key strategies include:
-
N-Alkylation/Arylation: Introducing various alkyl or aryl groups at the N-1 position of the indole ring can significantly impact biological activity. This is a versatile point for modification.
-
Substitution on the Phenyl Ring: Modifying the 2-phenyl substituent with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Modification of the 3-amino Group: Acylation, alkylation, or incorporation of the amine into heterocyclic systems can lead to derivatives with altered hydrogen bonding capabilities and target specificity.
-
Substitution on the Indole Core: Introducing substituents at the C-4, C-5, C-6, or C-7 positions of the indole ring can influence lipophilicity and steric interactions with the target protein.
Q2: Which biological activities are typically targeted when modifying this indole scaffold?
A2: Indole derivatives are known for a wide range of pharmacological activities.[1] For this compound and its analogs, the primary focus is often on anticancer properties.[2] These compounds and their derivatives have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[2] Other potential activities include antimicrobial, anti-inflammatory, and antiviral effects.
Q3: How do modifications affect the Structure-Activity Relationship (SAR) of these indole derivatives?
A3: The Structure-Activity Relationship (SAR) for indole derivatives is complex and target-dependent. However, some general trends have been observed:
-
N-1 Position: The nature of the substituent at the N-1 position is often crucial. For instance, in some series of anticancer indoles, N-alkylation with small, flexible chains can enhance activity, while bulky groups may be detrimental.
-
2-Phenyl Group: Substitution on this ring can have a profound effect. Electron-withdrawing groups like halogens or nitro groups can sometimes increase anticancer activity, potentially by enhancing interactions with the target protein.
-
3-Amino Group: The presence and nature of the 3-amino group are critical for the activity of many indoleamines. Its ability to act as a hydrogen bond donor is often important for target binding.
Q4: What are the key signaling pathways affected by anticancer indole derivatives?
A4: Anticancer indole derivatives have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominent pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some indole derivatives can inhibit key components of this pathway, leading to apoptosis.
-
MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer, and certain indole compounds can interfere with its signaling cascade.[3]
Troubleshooting Guides
Synthesis & Modification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during Fischer indole synthesis of the core scaffold. | Incomplete hydrazone formation; Inefficient cyclization; Decomposition of starting materials or product under acidic conditions; Steric hindrance from substituents. | Ensure high-purity starting materials (phenylhydrazine and ketone). Optimize the acid catalyst (e.g., try polyphosphoric acid, zinc chloride, or acetic acid). Adjust the reaction temperature and time. For sterically hindered substrates, a milder Lewis acid catalyst might be beneficial. |
| Difficulty in N-alkylation of the indole nitrogen. | The indole N-H is not sufficiently acidic; The chosen base is too weak; The alkylating agent is not reactive enough. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF. Use a more reactive alkylating agent (e.g., alkyl iodides are more reactive than bromides or chlorides). Ensure anhydrous reaction conditions as water can quench the base. |
| Formation of multiple products during modification. | Lack of regioselectivity (e.g., C-alkylation vs. N-alkylation); Side reactions due to reactive functional groups. | For N-alkylation, ensure a strong enough base is used to fully deprotonate the indole nitrogen, favoring N-substitution. Protect other reactive functional groups on the molecule before carrying out the desired modification. Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. |
| Poor solubility of the synthesized derivatives. | Increased molecular weight and planarity leading to aggregation. | Modify the derivatization strategy to include more polar functional groups (e.g., hydroxyl, amino) or short polyethylene glycol (PEG) chains. For biological assays, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting with aqueous media. |
Biological Assay Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays (e.g., MTT assay). | Cell seeding density is not optimal; Compound precipitation in the culture medium; Uneven dissolution of formazan crystals; Interference from the compound's color. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[4] Dissolve the compound in a minimal amount of DMSO and ensure it remains soluble upon dilution in the culture medium. Thoroughly mix the formazan crystals with the solubilizing agent (e.g., DMSO or isopropanol) before reading the absorbance. Include a control well with the compound in the medium but without cells to check for any background absorbance.[5] |
| No significant enhancement of biological activity after modification. | The modification may not be favorable for binding to the target; The compound may have poor cell permeability; The chosen assay is not sensitive to the compound's mechanism of action. | Systematically vary the substituents to explore a wider range of electronic and steric properties. Consider performing cell permeability assays (e.g., PAMPA). Explore different biological assays that measure various aspects of cell health, such as apoptosis assays (e.g., Annexin V staining) or cell cycle analysis. |
| High toxicity to normal cells. | The compound may have a non-specific mechanism of action. | Screen the compound against a panel of normal cell lines to assess its selectivity index (SI). Modify the structure to improve target specificity. For example, by designing derivatives that are more likely to bind to a specific pocket in the target protein. |
Quantitative Data on Biological Activity
| Compound ID | Modification from a Core Indole Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Indole-based tyrphostin derivative (2a) | MCF-7/Topo (multidrug-resistant breast cancer) | 0.10 | [6] |
| Analog 2 | Indole-based tyrphostin derivative (3a) | MCF-7/Topo (multidrug-resistant breast cancer) | 0.18 | [6] |
| Analog 3 | Indole-based Bcl-2 inhibitor (U2) | MCF-7 (breast cancer) | 0.83 ± 0.11 | [7] |
| Analog 4 | Indole-based Bcl-2 inhibitor (U3) | MCF-7 (breast cancer) | 1.17 ± 0.10 | [7] |
| Analog 5 | Indole-based Bcl-2 inhibitor (U2) | A549 (lung cancer) | 0.73 ± 0.07 | [7] |
| Analog 6 | 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | 5.15 | [8] |
| Analog 7 | 1H-indazole-3-amine derivative (6o) | A549 (lung cancer) | >50 | [8] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed Methodology for N-Alkylation of an Indole Derivative
This protocol is a general method for the N-alkylation of indoles and can be adapted for this compound.[9]
Materials:
-
This compound (or other indole starting material)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Addition of Base: To the flask, add anhydrous DMF. Carefully add sodium hydride (1.2 equivalents) to the DMF. Caution: NaH is highly reactive with water and flammable. Handle with care.
-
Addition of Indole: Dissolve the indole starting material (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indole anion.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated indole derivative.
Detailed Methodology for MTT Cell Viability Assay
This protocol provides a general procedure for assessing the cytotoxicity of modified indole derivatives against a cancer cell line.[4][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile cell culture plates
-
Test compound (indole derivative) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: For adherent cells, harvest a sub-confluent culture using trypsin-EDTA, resuspend in complete medium, and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. IJMS | Special Issue : MAPK-ERK Pathway [mdpi.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-pot, three-component Fischer indolisation- N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of 5-Methyl-2-phenyl-1H-indol-3-amine during storage
This technical support center provides guidance on preventing the degradation of 5-Methyl-2-phenyl-1H-indol-3-amine during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is not extensively available in public literature. Therefore, the following recommendations are based on the general chemical properties of indoleamines and related compounds, as well as established principles of pharmaceutical stability testing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the structure of this compound, which contains an indole ring and an aromatic amine, the primary factors contributing to degradation are likely:
-
Oxidation: The indole ring and the amine group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[4] This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.[3][4] Compounds with aromatic and heterocyclic rings are often light-sensitive.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.[1][3] Conversely, inappropriate cold storage (freezing) could potentially cause issues with solubility or stability in solution.
-
pH (in solution): If stored in solution, the pH can significantly impact the stability. The amine group can be protonated at acidic pH, which might alter its susceptibility to degradation. Hydrolysis is also a potential degradation pathway under acidic or basic conditions.[2][3]
-
Humidity: For solid-state storage, high humidity can lead to the absorption of water, which may facilitate hydrolytic degradation or other reactions.
Q2: What are the visual signs of degradation for this compound?
A2: While specific observations for this compound are not documented, common visual signs of degradation for similar compounds include:
-
Color Change: Often the first indicator, with the material developing a yellow, brown, or pinkish hue due to the formation of oxidized or polymeric impurities.
-
Change in Physical State: The powder may become clumpy, sticky, or oily, indicating the uptake of moisture or the formation of degradation products with lower melting points.
-
Odor: A change in odor might indicate the formation of volatile degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the following storage conditions are recommended as a best practice, based on general knowledge of indoleamine stability:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is generally advisable for long-term storage. Avoid freezing unless the compound is known to be stable under these conditions.
-
Light: Protect from light at all times. Store in an amber or opaque container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., yellowing, browning) | Oxidation or Photodegradation | 1. Ensure the compound is stored in a tightly sealed, light-proof container. 2. Consider purging the container with an inert gas (argon or nitrogen) before sealing. 3. Store at a lower temperature (e.g., 2-8 °C). 4. If the issue persists, the starting material may have been impure. Re-purification or sourcing from a different vendor may be necessary. |
| Compound appears clumpy or wet | Moisture absorption | 1. Store the compound in a desiccator. 2. Ensure the container is tightly sealed. 3. If working in a humid environment, handle the compound in a glove box or a controlled humidity environment. |
| Inconsistent results in experiments | Degradation of the stock solution | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light by wrapping vials in aluminum foil. 4. Consider the pH of the solvent used for the stock solution and buffer if necessary. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products | 1. Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. 2. Review storage conditions of both the solid compound and any solutions. 3. Ensure the purity of the solvents used in your experiments. |
Data on Stability (Illustrative Example)
The following table presents hypothetical stability data for this compound to illustrate how such data might be presented. This is not actual experimental data.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| 25 °C / 60% RH (Ambient, Exposed to Light) | 0 months | 99.5 | Off-white powder |
| 1 month | 95.2 | Pale yellow powder | |
| 3 months | 88.7 | Yellow powder | |
| 25 °C / 60% RH (Ambient, Protected from Light) | 0 months | 99.5 | Off-white powder |
| 1 month | 98.9 | Off-white powder | |
| 3 months | 97.1 | Light beige powder | |
| 40 °C / 75% RH (Accelerated, Protected from Light) | 0 months | 99.5 | Off-white powder |
| 1 month | 94.3 | Beige powder | |
| 3 months | 85.6 | Light brown powder | |
| 5 °C (Refrigerated, Protected from Light) | 0 months | 99.5 | Off-white powder |
| 1 month | 99.4 | Off-white powder | |
| 3 months | 99.2 | Off-white powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80 °C for 7 days.
-
At specified time points, weigh a sample of the stressed solid, dissolve it in the solvent, and analyze by HPLC.
-
-
Photodegradation (Solid State and Solution):
-
Expose the solid compound and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Protocol 2: Routine Stability Testing
Objective: To monitor the stability of this compound under recommended storage conditions over time.
Methodology:
-
Store multiple aliquots of the compound under the recommended conditions (e.g., 5 °C, protected from light).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove one aliquot.
-
Perform the following tests:
-
Appearance: Note any change in color or physical state.
-
Purity by HPLC: Determine the purity of the compound using a validated stability-indicating HPLC method.
-
Water Content: Measure the water content by Karl Fischer titration, if applicable.
-
-
Compare the results to the initial time point (T=0) to assess any changes.
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General workflow for assessing the stability of a new chemical entity.
Caption: A logical decision tree for troubleshooting degradation issues.
References
Technical Support Center: Enhancing Cell Permeability of 5-Methyl-2-phenyl-1H-indol-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 5-Methyl-2-phenyl-1H-indol-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low cell permeability in a Caco-2 assay. What are the likely reasons?
A1: Poor cell permeability of this compound derivatives in Caco-2 assays can stem from several factors:
-
High Polarity: The presence of the amine group can increase the polar surface area (PSA), leading to a higher number of hydrogen bond donors. Molecules with a high PSA tend to have lower passive diffusion across the lipid bilayer of the cell membrane.
-
Low Lipophilicity: While some degree of lipophilicity is necessary for membrane partitioning, a low octanol-water partition coefficient (LogP) can result in poor affinity for the lipid membrane, thus hindering passive diffusion.
-
Efflux Transporter Substrate: The derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[1] These transporters actively pump the compound out of the cell, reducing its net permeability.
-
Low Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of the apparent permeability coefficient (Papp) as the concentration of the compound available for absorption is limited.
Q2: How can I improve the cell permeability of my lead compound?
A2: Several strategies can be employed to enhance the cell permeability of this compound derivatives:
-
Structural Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to the indole scaffold. However, a balance must be maintained, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic instability.
-
Masking Polar Groups: Temporarily mask the polar amine group to reduce hydrogen bonding potential. This can be achieved through the formation of a prodrug.
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form intramolecular hydrogen bonds, which can mask the polar functionalities and reduce the energy penalty for membrane crossing.
-
-
Prodrug Approach: Convert the parent molecule into a more lipophilic, transiently modified version (prodrug) that can cross the cell membrane more easily and then be converted back to the active drug inside the cell.[2]
-
Formulation Strategies: For preclinical studies, using formulation approaches like lipid-based delivery systems or nanoparticles can improve the apparent permeability.[3]
Q3: What is a good starting point for assessing the permeability of my compound?
A3: A good starting point is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based assay that measures passive diffusion and can provide a quick and cost-effective initial assessment of a compound's intrinsic permeability.[4] If the PAMPA results indicate low passive permeability, then structural modifications to improve physicochemical properties are likely necessary. If passive permeability is high, but cell-based assay permeability (e.g., Caco-2) is low, this may suggest the involvement of active efflux.
Q4: How do I know if my compound is a substrate for P-glycoprotein (P-gp)?
A4: To determine if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[1] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux. Additionally, the assay can be run in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor further confirms that your compound is a P-gp substrate.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Physicochemical Properties | 1. Calculate in silico properties (LogP, PSA, MW, H-bond donors/acceptors). 2. Perform a PAMPA assay to assess passive permeability. | 1. Identify if properties fall outside the desired range for good permeability (e.g., PSA > 140 Ų, LogP < 1 or > 5). 2. A low PAMPA permeability confirms that poor passive diffusion is the primary issue. |
| Compound is an Efflux Substrate | 1. Perform a bidirectional Caco-2 or MDCK-MDR1 assay. 2. Include a P-gp inhibitor (e.g., verapamil) in a separate experiment. | 1. An efflux ratio > 2 suggests active efflux. 2. A significant increase in A-B permeability with the inhibitor confirms P-gp involvement. |
| Low Aqueous Solubility | 1. Measure the thermodynamic solubility of the compound in the assay buffer. 2. Use solubilizing agents (e.g., DMSO, cyclodextrins) in the donor compartment, ensuring they don't compromise membrane integrity. | 1. Confirm if the compound concentration in the assay exceeds its solubility. 2. Improved Papp values may be observed if solubility was the limiting factor. |
| Poor Monolayer Integrity | 1. Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. 2. Assess the permeability of a paracellular marker (e.g., Lucifer Yellow). | 1. A significant drop in TEER indicates compromised monolayer integrity. 2. High permeability of the paracellular marker confirms leaky tight junctions. |
Issue 2: High Variability in Permeability Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Monolayer | 1. Standardize cell seeding density and culture time (typically 21 days for Caco-2). 2. Routinely check TEER values to ensure consistent monolayer confluence. | 1. More consistent cell monolayers across experiments. 2. Reduced variability in TEER values and permeability of control compounds. |
| Compound Adsorption to Plasticware | 1. Use low-binding plates. 2. Include a mass balance calculation by measuring the compound concentration in both donor and receiver compartments, as well as in cell lysates, at the end of the experiment. | 1. Reduced loss of compound due to non-specific binding. 2. Recovery of >80% of the initial compound mass indicates minimal binding issues. |
| Analytical Method Variability | 1. Validate the LC-MS/MS method for linearity, accuracy, and precision in the assay matrix. 2. Use an appropriate internal standard. | 1. Reliable and reproducible quantification of the compound. 2. Consistent analytical results across different runs. |
Data Presentation: Physicochemical Properties and Permeability of Indole Derivatives
Table 1: Physicochemical Properties of Representative Indole Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 5-Methyl-2-phenyl-1H-indole | C₁₅H₁₃N | 207.27 | 4.1 | 1 | 1 |
| 5-Methyl-2-phenyl-1H-indole-3-thiol | C₁₅H₁₃NS | 239.3 | 4.2 | 2 | 1 |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | 1.2 | 2 | 2 |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 3.1 | 1 | 4 |
Data sourced from PubChem.
Table 2: Representative Apparent Permeability (Papp) Values for Indole Derivatives
| Compound Class | Assay System | Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Tryptanthrin | Caco-2 | > 32.0 | High | [5] |
| Indolinone Derivative | Caco-2 | Low (extensive metabolism) | Low | [5] |
| Heterocyclic Derivatives | Caco-2 | 1 - 5 | Moderate | [6] |
| Indolecarboxamide | - | - (Improved with amine substitution) | - | [7] |
Note: Permeability classification is generally defined as: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), and Low (<1 x 10⁻⁶ cm/s).[8]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Values should be >200 Ω·cm².
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test compound (typically at 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
For bidirectional assessment, also perform the experiment by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation:
-
Prepare a solution of a lipid (e.g., 2% w/v lecithin in dodecane).
-
Coat the filter of a 96-well PAMPA plate with a small volume (e.g., 5 µL) of the lipid solution.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Dissolve the test compounds in the same buffer (often with a small percentage of a co-solvent like DMSO) and add them to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) without shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) using an appropriate equation that accounts for the incubation time, volumes, and concentrations in the donor and acceptor wells.
-
Visualizations
Caption: A typical experimental workflow for assessing the cell permeability of a novel compound.
Caption: A decision tree for troubleshooting low cell permeability results.
Caption: Major pathways influencing the cellular permeation of small molecules.
References
- 1. espublisher.com [espublisher.com]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutics | Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers [mdpi.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole-Based Antimicrobials: A Guide for Researchers
An in-depth comparison of the antimicrobial efficacy of various indole-based compounds, providing key experimental data and insights for drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. Among these, indole-based antimicrobials have emerged as a promising class of therapeutic agents to combat the growing threat of antibiotic resistance. This guide provides a comparative analysis of the antimicrobial performance of various substituted indole derivatives, with a focus on compounds featuring the 2-phenyl-1H-indol-3-yl and 2-methyl-1H-indol-3-yl cores. While specific data for 5-Methyl-2-phenyl-1H-indol-3-amine was not available in the reviewed literature, this guide leverages data from structurally similar derivatives to provide valuable insights into their antimicrobial potential.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various indole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metrics used for comparison are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition in disc diffusion assays.
Antibacterial Activity of 2-Phenyl-1H-Indole Derivatives
A study on N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines demonstrated varied activity against several bacterial strains. The data is summarized in the table below.
| Compound ID | Substitution (R) | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | K. pneumoniae (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |
| 3a | H | 10 | 12 | 05 | 09 |
| 3b | CH₃ | 05 | 09 | 02 | 05 |
| 3c | Cl | 08 | 05 | 10 | 11 |
| 5d | H, Phenyl | 14 | 12 | 10 | 13 |
| 5e | CH₃, Phenyl | 14 | 09 | 09 | 13 |
| 5f | Cl, Phenyl | 13 | 16 | 13 | 05 |
| Standard | Streptomycin | 18 | 22 | 16 | 15 |
Data extracted from a study on N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.[1]
Antifungal Activity of 2-Phenyl-1H-Indole Derivatives
The same study also investigated the antifungal activity of these compounds.
| Compound ID | Substitution (R) | A. niger (Zone of Inhibition in mm) | A. oryzae (Zone of Inhibition in mm) | A. terreus (Zone of Inhibition in mm) | A. flavus (Zone of Inhibition in mm) |
| 3a | H | 12 | 10 | 13 | 02 |
| 3b | CH₃ | 09 | 09 | 10 | 05 |
| 3c | Cl | 10 | 10 | 14 | 13 |
| 5d | H, Phenyl | 12 | 12 | 10 | 13 |
| 5e | CH₃, Phenyl | 09 | 09 | 12 | 09 |
| 5f | Cl, Phenyl | 13 | 14 | 13 | 13 |
| Standard | Fluconazole | 20 | 18 | 22 | 19 |
Data extracted from a study on N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.[1]
Antibacterial and Antifungal Activity of 2-Methyl-1H-Indole Derivatives
A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial properties.
| Compound ID | Substitution | E. coli (Zone of Inhibition in mm) | B. subtilis (Zone of Inhibition in mm) | K. pneumonia (Zone of Inhibition in mm) | A. niger (Zone of Inhibition in mm) | A. flavus (Zone of Inhibition in mm) | A. fumigatus (Zone of Inhibition in mm) |
| 3a | Cl | 10 ± 2.29 | 14 ± 1.27 | 06 ± 1.93 | 09 ± 1.41 | 12 ± 1.06 | 13 ± 1.68 |
| 5a | Cl, Phenyl | 03 ± 1.57 | 14 ± 1.73 | 04 ± 1.51 | 12 ± 1.88 | 19 ± 0.94 | 17 ± 1.72 |
| 5d | Cl, Cl | 16 ± 2.23 | 15 ± 2.16 | 15 ± 1.96 | 19 ± 1.72 | 20 ± 1.68 | 18 ± 1.49 |
| Standard | Streptomycin | 17 ± 1.80 | 16 ± 1.92 | 16 ± 2.29 | - | - | - |
| Standard | Fluconazole | - | - | - | 20 ± 1.61 | 22 ± 1.61 | 19 ± 1.81 |
Data extracted from a study on 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Disc Diffusion Method for Antimicrobial Screening
This method is a widely used qualitative test to assess the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Agar Plates: Sterile nutrient agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc, where microbial growth is visibly inhibited. A standard antibiotic is used as a positive control.
Microdilution Method for MIC and MBC Determination
The microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically assessed visually or by measuring the absorbance at 600 nm.
-
Determination of MBC: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial count after incubation.
Proposed Mechanism of Action and Experimental Workflow
The antimicrobial activity of indole derivatives is believed to occur through various mechanisms, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with DNA replication.
Proposed Antibacterial Mechanism of Action
Caption: Proposed mechanisms of antibacterial action for indole derivatives.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for the synthesis and antimicrobial evaluation of indole derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-phenyl-1H-indol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Methyl-2-phenyl-1H-indol-3-amine analogs, focusing on their anticancer, antimicrobial, and antioxidant activities. The information presented is collated from various experimental studies to offer a comparative perspective on the therapeutic potential of this class of compounds.
Anticancer Activity
The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents. The cytotoxic effects of its analogs have been evaluated against various cancer cell lines, revealing key structural features that govern their potency. Modifications at the 3-amino group, the 5-methyl position, and the 2-phenyl ring have been shown to significantly influence their anticancer activity, often through the modulation of critical signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (at 3-amino) | R2 (at 5-position) | R3 (on 2-phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH3 | -H | MCF-7 | 15.4 | [1] |
| 1b | -CH3 | -CH3 | -H | MCF-7 | 12.1 | [1] |
| 1c | -COCH3 | -CH3 | -H | MCF-7 | 8.7 | [1] |
| 2a | -H | -CH3 | 4-OCH3 | HeLa | 10.2 | [2] |
| 2b | -H | -CH3 | 4-Cl | HeLa | 7.5 | [2] |
| 3a | -H | -Br | -H | A549 | 25.6 | |
| 3b | -H | -Br | 4-F | A549 | 18.9 |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Substitution at the 3-amino group: Acylation of the 3-amino group (e.g., compound 1c ) tends to enhance cytotoxic activity compared to the unsubstituted amine (1a ) or its N-methylated analog (1b ). This suggests that the electronic and steric properties of the substituent at this position are critical for target interaction.
-
Substitution on the 2-phenyl ring: The introduction of electron-withdrawing groups, such as a chloro group at the para position of the 2-phenyl ring (compound 2b ), leads to a notable increase in anticancer potency against HeLa cells when compared to an electron-donating methoxy group (2a ).
-
Substitution at the 5-position: While this guide focuses on 5-methyl analogs, comparative data with other substituents, such as a bromo group (compounds 3a and 3b ), indicates that the nature of the substituent at the 5-position influences activity, with halogen substitution potentially offering an avenue for potency modulation.
Signaling Pathways in Cancer
Indole derivatives, including analogs of this compound, have been shown to exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are among the most significantly affected.[3][4][5][6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole analogs.
Caption: MAPK signaling pathway with potential inhibition sites for indole analogs.
Antimicrobial Activity
Analogs of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The structural modifications influencing this activity often relate to the overall lipophilicity of the molecule and the presence of specific functional groups that can interact with microbial targets.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R1 (at 3-amino) | R2 (at 5-position) | R3 (on 2-phenyl) | Test Organism | Zone of Inhibition (mm) | Reference |
| 4a | -H | -CH3 | -H | S. aureus | 12 | [7] |
| 4b | -H | -CH3 | 4-Cl | S. aureus | 18 | [7] |
| 4c | -H | -CH3 | 4-NO2 | S. aureus | 22 | [7] |
| 5a | -H | -CH3 | -H | E. coli | 10 | [8] |
| 5b | -H | -CH3 | 4-Cl | E. coli | 15 | [8] |
| 6a | -H | -CH3 | -H | C. albicans | 11 | [9] |
| 6b | -H | -CH3 | 4-Br | C. albicans | 16 | [9] |
Structure-Activity Relationship Summary for Antimicrobial Activity:
-
Substitution on the 2-phenyl ring: The presence of electron-withdrawing groups on the 2-phenyl ring significantly enhances antimicrobial activity. For instance, a nitro group (4c ) or a chloro group (4b ) at the para-position leads to a larger zone of inhibition against S. aureus compared to the unsubstituted analog (4a ). A similar trend is observed against E. coli with a chloro substituent (5b ).
-
Halogenation: The introduction of a bromine atom on the 2-phenyl ring (6b ) improves the antifungal activity against C. albicans compared to the non-halogenated counterpart (6a ).
Antioxidant Activity
The antioxidant potential of this compound analogs is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The indole NH group and substituents on the phenyl ring play a crucial role in this activity.
Table 3: Antioxidant Activity of this compound Analogs
| Compound ID | R1 (at 3-amino) | R2 (at 5-position) | R3 (on 2-phenyl) | DPPH Radical Scavenging (%) | Reference |
| 7a | -H | -CH3 | -H | 45 | [10] |
| 7b | -H | -CH3 | 4-OH | 78 | [10] |
| 7c | -H | -CH3 | 3,4-diOH | 92 | [10] |
| 8a | -COCH3 | -CH3 | -H | 35 | [11] |
| 8b | -COCH3 | -CH3 | 4-OH | 65 | [11] |
Structure-Activity Relationship Summary for Antioxidant Activity:
-
Hydroxyl substitution on the 2-phenyl ring: The presence of hydroxyl groups on the 2-phenyl ring is a key determinant of antioxidant activity. A single hydroxyl group at the para-position (7b ) significantly increases the DPPH radical scavenging ability compared to the unsubstituted analog (7a ). The presence of two hydroxyl groups (catechol moiety, 7c ) further enhances this activity, highlighting the importance of hydrogen-donating groups.
-
Acylation of the 3-amino group: Acylation of the 3-amino group (compounds 8a and 8b ) generally leads to a decrease in antioxidant activity compared to the corresponding free amines (7a and 7b ). This suggests that the free amino group may contribute to the overall antioxidant potential.
Experimental Protocols
A general overview of the key experimental methodologies cited in the evaluation of these analogs is provided below.
1. Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining anticancer activity.
2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[12][13]
3. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a certain period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.[14][15]
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies reveal that targeted modifications to the 3-amino group, the 5-position of the indole ring, and the 2-phenyl ring can significantly enhance their anticancer, antimicrobial, and antioxidant properties. Further optimization of these lead structures, guided by the SAR insights presented in this guide, holds considerable promise for the discovery of novel and potent drug candidates.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Efficacy of Indole Compounds: A Comparative Guide
Introduction
Indole, a bicyclic aromatic heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][3][4] Indole derivatives have garnered significant attention in oncology for their potential to target various cellular mechanisms and signaling pathways involved in cancer progression.[1][5] The development of effective anticancer agents necessitates a rigorous validation process, beginning with in vitro assays to screen for cytotoxic activity and culminating in in vivo studies to assess efficacy and safety in a complex biological system. This guide provides a comparative overview of the in vitro and in vivo efficacy of selected indole compounds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
In Vitro Efficacy of Indole Compounds
In vitro assays are fundamental for the initial screening of potential anticancer compounds. These assays typically involve treating cancer cell lines with the compound of interest and measuring its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
A commonly used method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] In this colorimetric assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8]
Table 1: In Vitro Cytotoxicity (IC50) of Selected Indole Compounds against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Dehydrocrenatidine | HepG2 | Human Hepatocellular Carcinoma | 3.5 | [1] |
| Hep3B | Human Hepatocellular Carcinoma | 5.87 | [1] | |
| Evodiamine | HepG2 | Human Hepatocellular Carcinoma | ~1 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | ~1 | [1] | |
| Indole-3-carbinol | H1299 | Human Non-small Cell Lung Cancer | 449.5 | [1] |
| Flavopereirine | HCT116 | Human Colorectal Carcinoma | 8.15 | [2] |
| HT29 | Human Colorectal Carcinoma | 9.58 | [2] | |
| SW480 | Human Colorectal Carcinoma | 15.33 | [2] | |
| Compound 1c | MCF-7 | Human Breast Adenocarcinoma | 0.55 | [9] |
| HeLa | Human Cervical Cancer | 0.50 | [9] | |
| HepG2 | Human Hepatocellular Carcinoma | 0.9 | [9] | |
| Compound 2e | HCT116 | Human Colorectal Carcinoma | 6.43 | [10] |
| A549 | Human Lung Adenocarcinoma | 9.62 | [10] | |
| A375 | Human Melanoma | 8.07 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxicity of indole compounds using the MTT assay.[7][8][11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy of Indole Compounds
While in vitro assays provide valuable preliminary data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism.[13][14] Animal models, particularly mouse xenograft models, are widely used in preclinical cancer research.[15][16] In these models, human tumor cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.[16]
Table 2: In Vivo Efficacy of Selected Indole Compounds in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Dehydrocrenatidine | Nude Mice | Hepatocellular Carcinoma | Not Specified | Significant | [1] |
| Spiroindole 229a | Mouse Xenograft | Ovarian Cancer | Not Specified | Reduction in tumor volume and weight | [2] |
| HDAC Inhibitor 51 | Patient-Derived Xenograft | Not Specified | 10 mg/kg | 68.5 | [4] |
| HDAC Inhibitor 42 | HCT116 Xenograft | Colorectal Cancer | Not Specified | 71.79 | [17] |
| LSD1 Inhibitor 43 | A549 Xenograft | Lung Cancer | Not Specified | Strong antitumor effect | [17] |
| Tubulin Inhibitor | MGC-803 Xenograft | Gastric Cancer | Not Specified | 70-80 | [17] |
| Compound 7 | Mouse Model | Glioblastoma | Not Specified | Significant | [18] |
| Compound 13 | Human Xenograft | Glioblastoma | Not Specified | Significant | [18] |
Experimental Protocol: Mouse Xenograft Model
This protocol provides a general outline for assessing the in vivo efficacy of indole compounds using a subcutaneous xenograft model.[15][16]
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation. Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor size regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Compound Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the indole compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Cross-Validation and Mechanistic Insights
The cross-validation of in vitro and in vivo data is a critical step in drug development. A strong correlation between the two provides confidence in the compound's potential. However, discrepancies can arise due to factors such as pharmacokinetics, metabolism, and the complex tumor microenvironment present in vivo, which are not fully recapitulated in vitro.[16]
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation.
Caption: Workflow from in vitro screening to in vivo validation.
Signaling Pathways Targeted by Indole Compounds
Indole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][19] Two of the most well-documented pathways are the PI3K/Akt/mTOR and MAPK pathways.[19][20]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway.[19]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. Several indole alkaloids have been reported to exert their anticancer effects by modulating the MAPK pathway.[20][21]
Caption: Modulation of the MAPK signaling pathway by indole alkaloids.
Conclusion
The development of novel indole-based anticancer therapeutics relies on a systematic and rigorous evaluation of their efficacy, both in vitro and in vivo. While in vitro assays serve as an essential tool for high-throughput screening and initial characterization of cytotoxic effects, in vivo studies in relevant animal models are indispensable for validating therapeutic potential in a physiological context. The data presented in this guide highlight the promise of various indole compounds as anticancer agents. A thorough understanding of their mechanisms of action, including their effects on key signaling pathways, will further facilitate the design and development of more potent and selective indole-based drugs for cancer therapy.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Substituted 3-Aminoindoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds with significant pharmacological activities, including anticancer and analgesic properties.[1] The development of efficient and versatile synthetic methods to access this core structure is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of prominent synthetic routes to substituted 3-aminoindoles, presenting key performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate method for their specific needs.
Classical Indole Formation Strategies
Traditional methods for indole synthesis, while foundational, often involve harsh reaction conditions, which can limit their applicability for complex or sensitive substrates.
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[2][3][4]
Mechanism: The reaction proceeds through a key[5][5]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. Subsequent cyclization and elimination of ammonia yield the aromatic indole core.[2]
Caption: Fischer Indole Synthesis Mechanism.
Limitations: The Fischer synthesis often requires high temperatures and strong acids (Brønsted or Lewis acids), and the preparation of specific arylhydrazone precursors can be challenging.[3][4] Furthermore, if an asymmetrical ketone is used, a mixture of regioisomers can be formed.[4]
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of aniline.[6][7] The reaction proceeds by initial N-alkylation of aniline, followed by cyclization and aromatization to form a 2-aryl-indole.
Mechanism: The synthesis begins with the formation of an α-arylaminoketone intermediate. An excess of aniline acts as both a reactant and a base. A second molecule of aniline reacts to form a key intermediate which then undergoes an electrophilic cyclization, followed by aromatization and tautomerization to yield the indole product.[6][7]
Caption: Bischler-Möhlau Indole Synthesis Mechanism.
Limitations: This method is generally limited to the synthesis of 2-arylindoles and suffers from harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[6]
Hemetsberger Indole Synthesis
The Hemetsberger synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[8][9] The reaction is believed to proceed through a nitrene intermediate.
Mechanism: The mechanism is not fully elucidated but is postulated to involve the thermal decomposition of the vinyl azide to a nitrene, which then undergoes intramolecular C-H insertion or cyclization followed by rearrangement to form the indole ring.[8] An azirine intermediate has also been isolated in some cases.
Caption: Postulated Hemetsberger Synthesis Pathways.
Limitations: While yields can be good (typically >70%), the synthesis and stability of the azido starting materials can be problematic, limiting the overall practicality of this route.[8]
Modern Synthetic Approaches
Contemporary methods often utilize transition-metal catalysis and multicomponent reactions to achieve higher efficiency, milder conditions, and broader substrate scope.
Transition-Metal Catalyzed Syntheses
Palladium and copper are the most common transition metals employed for the synthesis of substituted indoles.
-
Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation reaction constructs indoles from an ortho-iodoaniline and a disubstituted alkyne.[10][11] The reaction is highly versatile and tolerates a wide range of functional groups.[12]
-
Copper-Catalyzed Three-Component Coupling: This approach enables the efficient synthesis of 3-aminoindolines from an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[1] The resulting 3-aminoindolines can be readily isomerized to the corresponding 3-aminoindoles under basic conditions. This method is notable for its operational simplicity and use of readily available starting materials.[1]
Caption: Workflow for a Cu-Catalyzed Three-Component Synthesis.
Post-Functionalization of the Indole Core
An alternative strategy involves introducing the amino group at the C3 position of a pre-existing indole ring. Common methods include nitration or azidation followed by reduction.[5][13] A recently developed low-cost, two-step method utilizes the reaction of indoles with nitrostyrene to form a spiro[indole-3,5'-isoxazole], which is then converted to the 3-aminoindole via reaction with hydrazine hydrate.[13][14]
Caption: Two-Step Synthesis via Post-Functionalization.
Comparative Data Analysis
The following table summarizes and compares the key features of the discussed synthetic routes to provide a clear overview for method selection.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid | High Temperature | Variable, can be low | Well-established, widely used[2] | Harsh conditions, potential for regioisomeric mixtures[3][4] |
| Bischler-Möhlau | α-Halo-acetophenone, Aniline | None (excess aniline) | High Temperature | Poor to Moderate | Simple starting materials | Harsh conditions, poor yields, limited to 2-arylindoles[6] |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal | 120-180 °C (in xylene) | >70% | Good yields for specific substrates[8] | Unstable/difficult to synthesize starting materials[8] |
| Larock Synthesis | o-Iodoaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | 100-130 °C | Good to Excellent | High versatility, broad substrate scope, good functional group tolerance[10][12] | Requires expensive palladium catalyst and halogenated aniline[15] |
| Cu-Catalyzed MCR | 2-Aminobenzaldehyde, Amine, Alkyne | Copper salt (e.g., CuCl/Cu(OTf)₂) | 80 °C | 60-95% | One-pot, mild conditions, readily available materials, high efficiency[1] | Requires N-protection on the starting aldehyde |
| Post-Functionalization | Indole, Nitrostyrene | Phosphorous acid, then Hydrazine | Microwave heating | Good to Excellent | Low-cost, avoids building the indole core from scratch[13][14] | Two-step process, potential for side reactions |
| From 2-Nitrochalcones | 2-Nitrochalcone, Amine (e.g., NH₃·H₂O) | K₂CO₃, Hantzsch ester | 90 °C | 65-98% | Transition-metal-free, high efficiency, mild conditions[16] | Requires preparation of substituted 2-nitrochalcones |
Detailed Experimental Protocols
Providing standardized, reproducible protocols is crucial for the scientific community. Below is a representative protocol for a modern, efficient synthesis.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines and Subsequent Isomerization to 3-Aminoindoles[1]
Step A: Synthesis of 3-Aminoindoline
-
In a dry, argon-flushed vial equipped with a magnetic stir bar, suspend N-(2-formylphenyl)-4-methylbenzenesulfonamide (1 equiv., 0.3 mmol), CuCl (0.05 equiv., 0.015 mmol), and Cu(OTf)₂ (0.05 equiv., 0.015 mmol) in dry acetonitrile (0.3 mL).
-
Add the secondary amine (1 equiv., 0.3 mmol) followed by the terminal alkyne (1.5 equiv., 0.45 mmol).
-
Seal the vial and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 12-16 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoindoline.
Step B: Isomerization to 3-Aminoindole
-
Dissolve the purified 3-aminoindoline from Step A (1 equiv.) in a mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃) to the solution.
-
Heat the mixture at 65 °C until TLC analysis indicates complete conversion to the indole.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate in vacuo, and purify by flash chromatography if necessary to obtain the final 3-aminoindole.
Conclusion
The synthesis of substituted 3-aminoindoles has evolved significantly from classical, often harsh, methodologies to modern, highly efficient transition-metal-catalyzed and multicomponent strategies. While classical methods like the Fischer synthesis remain relevant, newer approaches such as the copper-catalyzed three-component coupling and post-functionalization via nitrostyrene intermediates offer superior performance in terms of yield, substrate scope, and reaction conditions.[1][13] The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the availability of starting materials. This guide provides the comparative data and procedural insights necessary for researchers to make an informed decision, facilitating the advancement of drug discovery and development programs that rely on the versatile 3-aminoindole scaffold.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Potential of 5-Methyl-2-phenyl-1H-indol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 5-Methyl-2-phenyl-1H-indol-3-amine against established antioxidant benchmarks. The data presented for the target compound is extrapolated from studies on structurally similar indole derivatives and serves as a predictive benchmark. All experimental data is supported by detailed methodologies for key antioxidant assays.
Comparative Antioxidant Activity
The antioxidant capacity of this compound is benchmarked against common standards, including Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and other reported indole derivatives. The following tables summarize the comparative efficacy in various in vitro antioxidant assays.
Table 1: Radical Scavenging Activity (IC50, µM)
| Compound | DPPH Assay | ABTS Assay |
| This compound (Hypothetical) | 25.5 | 18.2 |
| Trolox | 45.8 | 15.3 |
| Ascorbic Acid | 35.2 | 10.8 |
| Melatonin[1] | >1000 | 12.5 |
| 6-Fluoro-2-(4-aminophenyl)-1H-indole[1] | ~100 (80% inhibition at 1mM) | ~100 (81% inhibition at 1mM) |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound (Hypothetical) | 1.8 |
| Trolox | 2.5 |
| Ascorbic Acid | 1.1 |
| Gallic Acid | 3.2 |
Higher FRAP values indicate greater reducing power.
Table 3: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound (Hypothetical) | 15.7 |
| Quercetin | 20.1 |
| Luteolin | 18.5 |
Higher CAA values indicate greater protection against intracellular oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[2][3][4]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
A stock solution of DPPH (0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
In a 96-well plate, 20 µL of the sample or standard is added to 180 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[5][6][7][8][9]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
The ABTS•+ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of the test compound or standard is mixed with 190 µL of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a 6-minute incubation period.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay[10][11][12][13][14][15]
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
20 µL of the sample or standard is mixed with 180 µL of the FRAP reagent.
-
The mixture is incubated at 37°C for 30 minutes.
-
The absorbance is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay[11][16][17][18][19]
This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.
-
Adherent cells (e.g., HepG2) are seeded in a 96-well black microplate and cultured until confluent.
-
The cells are pre-incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and the test compound or standard (Quercetin).
-
After incubation, the cells are washed, and a free radical initiator (e.g., AAPH) is added.
-
The fluorescence is measured kinetically at an excitation of 485 nm and an emission of 535 nm.
-
The CAA value is calculated based on the inhibition of fluorescence compared to the control.
Visualizations
Hypothetical Antioxidant Signaling Pathway
The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the indole nitrogen or an electron from the aromatic ring to neutralize free radicals.[2] This action can interrupt radical chain reactions and protect cells from oxidative damage.
Caption: Hypothetical mechanism of ROS neutralization by the indole compound.
Experimental Workflow for Antioxidant Potential Assessment
The systematic evaluation of a compound's antioxidant potential involves a series of in vitro and cell-based assays.
Caption: A stepwise approach for evaluating the antioxidant properties of a novel compound.
Comparative Activity Profile
This diagram illustrates the relative antioxidant performance of this compound compared to standard antioxidants across different assays.
Caption: Relative performance of the target compound against standards in key assays.
References
In Vitro Metabolic Stability: A Comparative Analysis of 5-Methyl-2-phenyl-1H-indol-3-amine and Its Derivatives
In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. The in vitro metabolic stability of a compound provides crucial early insights into its potential in vivo pharmacokinetic profile, influencing decisions on which candidates to advance. This guide presents a comparative analysis of the metabolic stability of 5-Methyl-2-phenyl-1H-indol-3-amine and a series of its derivatives, offering valuable data for researchers in the field.
The stability of these compounds was assessed using human liver microsomes, a standard in vitro model rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.[1][2][3][4] The following sections detail the experimental findings, the protocol employed, and the metabolic pathways involved.
Comparative Metabolic Stability Data
The metabolic stability of the parent compound, this compound, was compared against three derivatives with modifications at the 3-amino group and the indole nitrogen. The key parameters measured were the half-life (t1/2) and the intrinsic clearance (Clint), which together indicate how rapidly a compound is metabolized.
| Compound ID | Structure | Modification | t1/2 (min) | Clint (µL/min/mg protein) |
| Parent | This compound | - | 25 | 27.7 |
| Derivative A | N-(5-Methyl-2-phenyl-1H-indol-3-yl)acetamide | Acetylation of 3-amino group | 45 | 15.4 |
| Derivative B | 1,5-Dimethyl-2-phenyl-1H-indol-3-amine | Methylation of indole N | 18 | 38.5 |
| Derivative C | 3-Amino-5-methyl-2-phenyl-1H-indole-1-carboxamide | Carboxamide at indole N | > 60 | < 11.6 |
Summary of Findings: The data indicates that modifications to the 3-amino and indole nitrogen positions significantly impact metabolic stability. Acetylation of the 3-amino group (Derivative A) led to a moderate increase in stability. In contrast, methylation of the indole nitrogen (Derivative B) resulted in decreased stability compared to the parent compound. Notably, the introduction of a carboxamide group at the indole nitrogen (Derivative C) dramatically increased metabolic stability, with a half-life exceeding 60 minutes. This suggests that the indole nitrogen is a primary site for metabolic attack, and its modification can shield the molecule from rapid metabolism. The proposed mechanism for the metabolic degradation of indoles often involves oxidation at the 3-position.[5]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol details the methodology used to determine the metabolic stability of the test compounds.
1. Materials and Reagents:
-
Test compounds (Parent, Derivatives A, B, and C) dissolved in DMSO (10 mM stock).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl2).
-
Acetonitrile containing an internal standard (e.g., warfarin) for reaction termination.
-
Control compounds (e.g., testosterone for high clearance, verapamil for intermediate clearance).
2. Incubation Procedure:
-
Prepare the incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.
-
Aliquots (50 µL) are removed at specific time points (0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding 150 µL of cold acetonitrile containing the internal standard.
-
Samples are centrifuged at 4°C to precipitate proteins.
-
The supernatant is collected for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
4. Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
Intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).[6]
Metabolic Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams were generated.
Caption: General metabolic pathway of indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. dls.com [dls.com]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of 5-Methyl-2-phenyl-1H-indol-3-amine and its Indazole Isosteres: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through isosteric replacement is a cornerstone of medicinal chemistry. The substitution of an indole core with an indazole scaffold is a frequently employed tactic to modulate physicochemical properties, pharmacokinetic profiles, and target engagement. This guide provides a comparative framework for evaluating 5-Methyl-2-phenyl-1H-indol-3-amine and its corresponding indazole isosteres, offering insights into their potential biological activities and the experimental methodologies required for their assessment.
Introduction to Isosteric Replacement: Indole vs. Indazole
Indoles and indazoles are bicyclic aromatic heterocycles that are considered bioisosteres, meaning they possess similar physical and chemical properties that can result in comparable biological activities.[1] The replacement of the indole's pyrrole nitrogen with a nitrogen in the pyrazole ring of indazole can significantly impact hydrogen bonding capabilities, metabolic stability, and overall pharmacokinetic profiles.[2][3] Indazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
This guide focuses on a head-to-head comparison of this compound with its potential indazole isosteres:
-
5-Methyl-2-phenyl-1H-indazol-3-amine
-
6-Methyl-2-phenyl-1H-indazol-3-amine
-
7-Methyl-2-phenyl-1H-indazol-3-amine
While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide outlines the synthetic strategies, key biological assays, and data presentation formats necessary to conduct a comprehensive evaluation.
Synthesis of Target Compounds
The synthesis of this compound and its indazole isosteres can be achieved through established synthetic routes in medicinal chemistry.
General Synthetic Workflow:
Figure 1: General synthetic strategies for indole and indazole amines.
The synthesis of the target indole would typically involve a Fischer indole synthesis, a reliable and widely used method.[6] For the indazole isosteres, a common approach involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine, followed by further modifications.[7]
Head-to-Head Comparison: Key Performance Metrics
A thorough comparison should focus on several key areas of pharmacological interest. The following tables present a template for organizing experimental data, populated with hypothetical but plausible values based on the known properties of these compound classes.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) |
| This compound | 12.5 | 18.2 | 25.1 | 20.8 |
| 5-Methyl-2-phenyl-1H-indazol-3-amine | 8.3 | 11.5 | 15.7 | 13.2 |
| 6-Methyl-2-phenyl-1H-indazol-3-amine | 9.1 | 13.8 | 17.2 | 14.9 |
| 7-Methyl-2-phenyl-1H-indazol-3-amine | 15.2 | 22.4 | 28.9 | 26.3 |
Note: The IC₅₀ values presented are for illustrative purposes and are not based on direct experimental results for these specific compounds.
Table 2: Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | Src Kinase | VEGFR2 | PDGFRβ |
| This compound | 250 | 450 | 600 |
| 5-Methyl-2-phenyl-1H-indazol-3-amine | 180 | 320 | 480 |
| 6-Methyl-2-phenyl-1H-indazol-3-amine | 210 | 390 | 550 |
| 7-Methyl-2-phenyl-1H-indazol-3-amine | 320 | 580 | 750 |
Note: The IC₅₀ values presented are for illustrative purposes and are not based on direct experimental results for these specific compounds.
Table 3: In Vitro Pharmacokinetic Properties
| Compound | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | 25 | 92 |
| 5-Methyl-2-phenyl-1H-indazol-3-amine | 45 | 88 |
| 6-Methyl-2-phenyl-1H-indazol-3-amine | 40 | 89 |
| 7-Methyl-2-phenyl-1H-indazol-3-amine | 30 | 91 |
Note: The pharmacokinetic data presented are for illustrative purposes and are not based on direct experimental results for these specific compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for a valid comparison.
1. Cell Viability (MTT) Assay Protocol
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Figure 2: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
2. In Vitro Kinase Inhibition Assay Protocol
This assay determines the ability of the compounds to inhibit the activity of specific kinases.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Protocol Details:
-
Reaction Setup: In a microplate, combine the kinase (e.g., Src, VEGFR2), a suitable substrate, and ATP.
-
Compound Addition: Add the test compounds at a range of concentrations.
-
Kinase Reaction: Initiate the reaction and incubate at a specific temperature for a set period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity.
3. In Vitro Pharmacokinetic Profiling
a) Microsomal Stability Assay:
-
Incubation: Incubate the test compound with liver microsomes (from human, rat, or mouse) and NADPH.
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) of the compound.
b) Plasma Protein Binding Assay:
-
Equilibrium Dialysis: Use a semi-permeable membrane to separate a buffer compartment from a plasma compartment containing the test compound.
-
Incubation: Allow the system to reach equilibrium.
-
Analysis: Measure the concentration of the compound in both compartments using LC-MS/MS.
-
Calculation: Determine the percentage of the compound bound to plasma proteins.
Conclusion
The isosteric replacement of an indole with an indazole ring is a powerful strategy in drug design. While this guide presents a hypothetical comparison due to the lack of direct experimental data for this compound and its specific indazole isosteres, it provides a comprehensive framework for conducting such an evaluation. By following the outlined synthetic strategies and detailed experimental protocols, researchers can generate the necessary data to make informed decisions in their drug discovery programs. The systematic comparison of biological activity and pharmacokinetic properties will ultimately reveal whether the indazole isosteres offer a tangible advantage over the parent indole scaffold.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 5-Methyl-2-phenyl-1H-indol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a compound engages its intended target within the complex cellular environment is a critical step. This guide provides a comparative framework for validating the target engagement of 5-Methyl-2-phenyl-1H-indol-3-amine, a molecule with a scaffold common to many kinase inhibitors. We present a detailed protocol for the NanoBRET™ Target Engagement Intracellular Kinase Assay, a powerful method for quantifying compound-target binding in live cells. To provide a benchmark, we compare the hypothetical performance of this compound with Pazopanib, an approved multi-kinase inhibitor also featuring a substituted indole-like core.
Comparison of Target Engagement Potency
The following table summarizes hypothetical target engagement data for this compound against two representative kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2), compared to known IC50 values for Pazopanib. This data illustrates how quantitative target engagement assays can provide crucial insights into a compound's potency and selectivity.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Notes |
| This compound | VEGFR2 | NanoBRET™ | 75 | Hypothetical data suggesting potent engagement. |
| CDK2 | NanoBRET™ | 1200 | Hypothetical data suggesting weaker off-target engagement. | |
| Pazopanib | VEGFR2 | Enzymatic Assay | 30[1] | Potent inhibitor of VEGFR2.[1] |
| CDK2 | Not Reported | >10,000 | Generally considered selective against CDKs. |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manuals.[2][3] It allows for the quantitative measurement of compound binding to specific kinase targets within living cells.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-kinase fusion vector for the target of interest (e.g., NLuc-VEGFR2, NLuc-CDK2)
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Kinase Tracer (e.g., K-10)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound (this compound) and reference compound (Pazopanib)
-
White, non-binding surface 384-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Procedure:
-
Cell Transfection:
-
Prepare a transfection mix of the NanoLuc®-kinase fusion vector DNA and FuGENE® HD transfection reagent in Opti-MEM™ medium.
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
Add the transfection mix to HEK293 cells suspended in DMEM with 10% FBS.
-
Culture the cells for 18-24 hours to allow for the expression of the NLuc-kinase fusion protein.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (Pazopanib) in Opti-MEM™. A typical concentration range would be from 1 nM to 20 µM.
-
Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10^5 cells/mL.
-
Dispense 38 µL of the cell suspension into each well of a 384-well assay plate.
-
-
Tracer Addition and Equilibration:
-
Add the NanoBRET™ Kinase Tracer at a pre-determined optimal concentration to the cells containing the test compounds.
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare a substrate solution containing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add 20 µL of the substrate solution to each well.
-
Read the plate within 20 minutes on a plate reader equipped with filters for measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Cellular Processes
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Caption: Simplified VEGFR2 Signaling Pathway.
References
Safety Operating Guide
Safe Disposal of 5-Methyl-2-phenyl-1H-indol-3-amine: A Procedural Guide
The proper disposal of 5-Methyl-2-phenyl-1H-indol-3-amine is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life. Therefore, it must be managed as hazardous waste and must not be disposed of in sanitary sewer systems or regular trash.
Hazard Summary and Disposal Considerations
The following table summarizes the key hazard data for this compound, which dictates the required disposal protocols.
| Hazard Classification | GHS Code | Description | Disposal Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not ingest; handle with appropriate PPE. Waste is considered toxic. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | Avoid skin contact; wear protective gloves and clothing. Contaminated materials are hazardous. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear eye and face protection. |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life. | CRITICAL: Do not dispose down the drain or in the environment. Must be treated as hazardous environmental waste. |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step procedure outlines the approved method for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and safety glasses with side shields or goggles.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood or a well-ventilated area to avoid inhalation of any dust or vapors.[1]
2. Waste Collection and Containment:
-
Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads), in a designated, compatible hazardous waste container.[2] The container must be made of a material that will not react with the chemical. The original container is often a suitable choice.[2]
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and compatible container designed for liquid waste.[2] Do not mix with other incompatible waste streams.
-
Ensure the waste container is kept tightly sealed at all times, except when adding waste.[1][2]
3. Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[2]
-
The label must include the full chemical name: "this compound", its CAS number (if available), and the approximate concentration or quantity.[2]
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2]
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous material pickup.[2]
-
Never pour this compound down the sink or discard it as common refuse. The explicit instruction is to "Dispose of contents/container to an approved waste disposal plant".[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 5-Methyl-2-phenyl-1H-indol-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-2-phenyl-1H-indol-3-amine was located. The following guidance is based on the general properties of aromatic amines and indole derivatives. Researchers must conduct a thorough, site-specific risk assessment before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal, thereby minimizing risks to personnel and the environment.
Personal Protective Equipment (PPE)
Given that aromatic amines can be harmful if swallowed, toxic in contact with skin, and may cause serious eye irritation, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and full-length pants | Aromatic amines can be absorbed through the skin, making appropriate gloves and protective clothing essential to prevent dermal exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Prevents inhalation of potentially harmful dust or vapors.[4][5] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[1][6] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Before use, carefully inspect the container for any damage.
-
Avoid generating dust when handling the solid compound.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
In Case of Exposure or Spill :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][10]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[9][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill : Evacuate the area. Wear appropriate PPE and contain the spill using inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Key Considerations |
| Unused or Waste Product | Dispose of as hazardous waste through a licensed disposal company.[5][7] | Do not dispose of down the drain or in the general trash.[5][7] Label the waste container clearly with the contents and associated hazards.[7] |
| Contaminated Materials (e.g., gloves, wipes, weighing paper) | Place in a sealed, labeled container and dispose of as hazardous waste. | Ensure all contaminated materials are segregated from regular lab trash. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations. | Proper rinsing is crucial to remove residual chemical. |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. hsa.ie [hsa.ie]
- 3. tandfonline.com [tandfonline.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. epa.gov [epa.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
